Product packaging for Cdk2-IN-23(Cat. No.:)

Cdk2-IN-23

Cat. No.: B12362541
M. Wt: 488.5 g/mol
InChI Key: HTBKVAJZYRVZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cdk2-IN-23 is a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor developed for preclinical cancer research. CDK2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in the transition from the G1 to S phase through its partnership with cyclin E, and the S to G2 phase with cyclin A . The dysregulation of this kinase is a hallmark of various cancers, making it a promising therapeutic target . This compound functions by specifically targeting and binding to the ATP-binding site of the CDK2 enzyme, thereby preventing its ability to phosphorylate key substrates like the retinoblastoma (RB) protein . This inhibition leads to cell cycle arrest, effectively halting the proliferation of cancer cells, and can also induce apoptosis, or programmed cell death . Research into selective CDK2 inhibitors like this compound is of high value, especially in the context of overcoming resistance to CDK4/6 inhibitors in cancers such as hormone receptor-positive (HR+) breast cancer, where compensatory upregulation of CDK2 activity is a known resistance mechanism . Furthermore, CDK2 inhibitors show significant potential in treating cancers with CCNE1 (cyclin E1) amplification, such as certain ovarian and endometrial cancers . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27F3N6O3S B12362541 Cdk2-IN-23

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27F3N6O3S

Molecular Weight

488.5 g/mol

IUPAC Name

1-[4-[2-[(1-cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C20H27F3N6O3S/c1-19(2,30)12-28-11-13(9-25-28)17-16(20(21,22)23)10-24-18(27-17)26-14-5-7-29(8-6-14)33(31,32)15-3-4-15/h9-11,14-15,30H,3-8,12H2,1-2H3,(H,24,26,27)

InChI Key

HTBKVAJZYRVZSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)C2=NC(=NC=C2C(F)(F)F)NC3CCN(CC3)S(=O)(=O)C4CC4)O

Origin of Product

United States

Foundational & Exploratory

Cdk2-IN-23: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk2-IN-23 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. With a reported IC50 of 0.29 nM, this compound demonstrates significant promise as a therapeutic agent, particularly in cancers characterized by Cyclin E1 (CCNE1) amplification. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its in vivo efficacy.

Introduction to CDK2 and its Role in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, primarily at the G1/S transition. Its activity is dependent on the binding of regulatory subunits, namely Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating DNA replication, while the CDK2/Cyclin A complex is involved in the progression and completion of S phase.

In numerous cancers, the regulation of CDK2 activity is disrupted, leading to uncontrolled cell proliferation. A common alteration is the amplification of the CCNE1 gene, which results in the overexpression of Cyclin E1 and subsequent hyperactivation of CDK2. This makes CDK2 a compelling target for anti-cancer drug development, especially in tumors harboring this genetic aberration.

Biochemical Profile of this compound

This compound is a potent inhibitor of CDK2 kinase activity. The following table summarizes its inhibitory potency.

TargetIC50 (nM)
CDK20.29[1]

Further research is needed to provide a comprehensive kinase selectivity profile for this compound against a broader panel of kinases.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDK2. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression.

Cell Cycle Arrest

Inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1/S checkpoint. This is primarily due to the prevention of the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes necessary for S phase entry and DNA replication.

Induction of Apoptosis

In addition to cell cycle arrest, inhibition of CDK2 can also lead to the induction of apoptosis, or programmed cell death. The precise mechanisms by which CDK2 inhibition triggers apoptosis are complex and can be cell-type dependent, but may involve the stabilization of the tumor suppressor protein p53 and the induction of pro-apoptotic members of the Bcl-2 family.

In Vivo Efficacy

This compound has demonstrated pharmacodynamic inhibition of CDK2 and anti-tumor activity in mouse models of CCNE1-amplified cancer[1]. Studies in OVCAR-3 human ovarian adenocarcinoma xenograft models, a cell line with CCNE1 amplification, have shown that CDK2 inhibition can lead to tumor growth suppression.

Detailed in vivo efficacy data, including specific tumor growth inhibition percentages, dosing regimens, and pharmacokinetic profiles for this compound, require further investigation and publication.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of CDK2 inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency of a compound against CDK2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

  • ATP

  • Substrate (e.g., Histone H1 or a synthetic peptide)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of CDK2/Cyclin enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • CCNE1-amplified cancer cell line (e.g., OVCAR-3)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation buffer (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • CCNE1-amplified cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or DMSO as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blotting for pRb Phosphorylation

Objective: To assess the inhibition of CDK2 activity in cells by measuring the phosphorylation of its substrate, pRb.

Materials:

  • CCNE1-amplified cancer cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or DMSO.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 pRb_E2F pRb-E2F Cyclin_D_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F E2F E2F pRb_p_E2F->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->pRb_E2F hyper-phosphorylates S_Phase_Entry S Phase Entry CDK2_Cyclin_E->S_Phase_Entry Cdk2_IN_23 This compound Cdk2_IN_23->CDK2_Cyclin_E

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle to 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add CDK2/Cyclin Enzyme Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Add_Enzyme->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Detect_Signal Detect Luminescence (Add Kinase Detection Reagent) Incubate_2->Detect_Signal Incubate_3 Incubate (30 min) Detect_Signal->Incubate_3 Read_Plate Read Plate Incubate_3->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

Caption: Workflow for a typical biochemical kinase inhibition assay.

Logical_Relationship Cdk2_IN_23 This compound CDK2_Inhibition CDK2 Kinase Inhibition Cdk2_IN_23->CDK2_Inhibition pRb_Hypophosphorylation pRb Hypophosphorylation CDK2_Inhibition->pRb_Hypophosphorylation Apoptosis_Induction Induction of Apoptosis CDK2_Inhibition->Apoptosis_Induction E2F_Inactivation E2F Inactivation pRb_Hypophosphorylation->E2F_Inactivation G1_S_Arrest G1/S Phase Cell Cycle Arrest E2F_Inactivation->G1_S_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition G1_S_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition

Caption: Logical relationship of this compound's effects.

References

An In-depth Technical Guide to the Discovery and Development of Novel CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The designation "Cdk2-IN-23" is not uniquely assigned to a single molecule in the public domain. Scientific literature and commercial catalogs use this and similar numerical identifiers for different compounds. This guide focuses on two potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, both referred to as compound 23 in their respective publications: the clinical candidate PF-07104091 and the macrocyclic inhibitor QR-6401.

The Role of CDK2 in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase, where DNA replication occurs.[1][2] CDK2 forms complexes with cyclin E and cyclin A to phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and promoting cell cycle progression.[3][4] Dysregulation of CDK2 activity, often through the amplification of its partner cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of breast and ovarian cancer, and has been linked to resistance to CDK4/6 inhibitors.[5][6] This has made selective CDK2 inhibition a compelling therapeutic strategy.[7]

PF-07104091 (Compound 23)

PF-07104091 is an orally bioavailable and selective CDK2 inhibitor developed by Pfizer. It has advanced into clinical trials for the treatment of advanced or metastatic solid tumors.[8][9]

Discovery and Development

The development of PF-07104091 was driven by the need for potent and selective CDK2 inhibitors to address cancers with CCNE1 amplification.[6] This compound has demonstrated dose-dependent tumor growth inhibition in human ovarian cancer cell models.[2][8] Furthermore, in breast cancer models, PF-07104091 has shown synergistic effects when used in combination with the CDK4/6 inhibitor palbociclib.[8] In 2020, a Phase I/II clinical trial was initiated to evaluate the safety, tolerability, and maximum tolerated dose of PF-07104091 as a monotherapy in patients with small cell lung cancer, non-small cell lung cancer, ovarian cancer, or breast cancer (NCT04553133).[2]

Quantitative Data
ParameterValueTarget/Model SystemReference
Clinical Trial Phase I/IIAdvanced/Metastatic Solid Tumors[2]
Preclinical Efficacy Dose-dependent tumor reductionOVCAR3, OV5392 (human ovarian cancer cell models)[2]
Dosing (preclinical) 25, 75, and 175 mg/kg, twice daily, p.o.Human ovarian cancer cell models[2]
Combination Therapy Synergistic effect with PalbociclibBreast cancer cell model[8]
Experimental Protocols

In Vivo Tumor Growth Inhibition Assay (General Protocol): While the specific protocol for PF-07104091 is not detailed in the provided results, a general methodology for such an experiment is as follows:

  • Cell Implantation: Human cancer cells (e.g., OVCAR3) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into vehicle and treatment groups. PF-07104091 is administered orally at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for pharmacodynamic analysis.

Signaling Pathway and Mechanism of Action

CDK2 inhibitors like PF-07104091 act by binding to the ATP-binding pocket of the CDK2 enzyme, preventing it from phosphorylating its substrates.[1] This leads to cell cycle arrest at the G1/S checkpoint, inhibiting the proliferation of cancer cells.[1]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb pRb CDK46_CyclinD->pRb Phosphorylation E2F E2F (Active) pRb->E2F Release E2F_pRb E2F-pRb (Inactive) E2F_pRb->pRb CyclinE Cyclin E E2F->CyclinE DNA_Replication DNA Replication CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb Hyper-phosphorylation CDK2_CyclinE->DNA_Replication PF07104091 PF-07104091 PF07104091->CDK2_CyclinE Inhibition

Caption: CDK2 signaling pathway and the inhibitory action of PF-07104091.

QR-6401 (Compound 23)

QR-6401 is a potent, selective, and orally bioavailable macrocyclic CDK2 inhibitor. Its discovery was accelerated by the use of generative artificial intelligence models and structure-based drug design.[5]

Discovery and Development

The discovery of QR-6401 involved a multi-stage process. Initially, a scaffold hopping model was used to generate a novel lead compound from publicly disclosed CDK inhibitors.[5] This lead was then optimized using a macrocyclization strategy, informed by the co-crystal structure of a precursor compound with the CDK2/Cyclin E1 complex.[5] This process led to the identification of QR-6401, which demonstrated high potency against CDK2 and OVCAR3 ovarian cancer cells, along with improved metabolic stability and permeability.[5] In preclinical studies, QR-6401 showed robust antitumor efficacy in an OVCAR3 xenograft model via oral administration, with good tolerability.[5]

Quantitative Data
ParameterValueTarget/Model SystemReference
Potency Single-digit nanomolarCDK2[5]
Selectivity 25-fold vs. CDK1Kinase panel[5]
Cellular Activity (IC50) PotentOVCAR3 cells[5]
In Vivo Efficacy (TGI%) 78%OVCAR3 xenograft model[5]
Tolerability No apparent body weight lossOVCAR3 xenograft model[5]
Pharmacokinetics Orally bioavailableRat and mouse[5]
Experimental Protocols

Kinase Inhibition Assay (General Protocol): The inhibitory activity of compounds like QR-6401 against CDK2 is typically measured using an in vitro kinase assay.

  • Reagents: Recombinant human CDK2/Cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and ATP are prepared in an assay buffer.

  • Compound Dilution: QR-6401 is serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, and inhibitor are incubated together before the reaction is started by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. An IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - CDK2/Cyclin E1 - Substrate - ATP - Assay Buffer Incubate Incubate Kinase, Substrate & Inhibitor Reagents->Incubate Compound Serially Dilute QR-6401 Compound->Incubate Start Initiate Reaction (Add ATP) Incubate->Start Detect Quantify Phosphorylation Start->Detect Calculate Calculate % Inhibition and IC50 Value Detect->Calculate

References

What is the function of Cdk2-IN-23?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Function of Cdk2-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is a frequent occurrence in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound is a highly potent and selective small molecule inhibitor of CDK2, demonstrating significant promise in preclinical cancer models. This document provides a comprehensive technical overview of the function of this compound, its mechanism of action, supporting quantitative data, relevant experimental protocols, and visualizations of the associated biological pathways and workflows.

Introduction to CDK2 Function

CDK2 is a member of the cyclin-dependent kinase family, enzymes that drive the cell cycle through the phosphorylation of key substrate proteins.[5][6] The activity of CDK2 is dependent on its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2]

  • G1/S Transition: The CDK2/Cyclin E complex is paramount for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[2][4] A primary function of this complex is the phosphorylation of the Retinoblastoma protein (pRb).[1][7] This phosphorylation releases the E2F transcription factor, which in turn activates the genes necessary for DNA replication.[2]

  • S-Phase Progression: During the S phase, CDK2 partners with Cyclin A to phosphorylate substrates required for the initiation and continuation of DNA synthesis and to facilitate the eventual exit from S-phase.[4][8]

  • Role in Cancer: In many cancers, the CDK2 pathway is hyperactivated, often through the overexpression of its partner Cyclin E (encoded by the CCNE1 gene), leading to uncontrolled cell proliferation.[3][8] This makes CDK2 a prime target for anticancer drug development. Furthermore, CDK2 activity has been implicated in resistance to CDK4/6 inhibitors, a standard therapy for certain breast cancers.[8][9]

This compound: A Potent and Selective CDK2 Inhibitor

This compound (also referred to as Compound 17 in some literature) is a kinase-selective and highly potent inhibitor of CDK2.[10] Its primary function is to block the enzymatic activity of CDK2, thereby halting the cellular processes that are dependent on this kinase.

Mechanism of Action

This compound, like other ATP-competitive kinase inhibitors, functions by binding to the ATP-binding pocket of the CDK2 enzyme.[3] This prevents the transfer of a phosphate group from ATP to CDK2's substrates, effectively shutting down its kinase activity. The downstream consequences of this inhibition are multifaceted:

  • Cell Cycle Arrest: By blocking CDK2, this compound prevents the phosphorylation of pRb and other substrates necessary for the G1/S transition.[3] This results in a robust cell cycle arrest at the G1/S checkpoint, preventing cancer cells from replicating their DNA and proliferating.[3]

  • Induction of Apoptosis: Prolonged cell cycle arrest and the disruption of normal cellular signaling can trigger programmed cell death, or apoptosis.[3][7] This is a crucial mechanism for eliminating malignant cells.

  • Anaphase Catastrophe in Aneuploid Cells: Many cancer cells are characterized by aneuploidy (an abnormal number of chromosomes) and supernumerary centrosomes.[11] In these cells, CDK2 inhibition can lead to a specific type of mitotic cell death called anaphase catastrophe.[11][12] The inhibition forces the cancer cell to undergo a multipolar cell division, where chromosomes are pulled in multiple directions, resulting in nonviable daughter cells that promptly die.[11][12] This mechanism offers a degree of selectivity, as normal cells are less susceptible to this catastrophic event.[11]

This compound has demonstrated pharmacodynamic inhibition of CDK2 in mouse models of cancer with CCNE1 amplification, validating its on-target activity in a disease-relevant context.[10]

Quantitative Data

The potency and selectivity of kinase inhibitors are critical parameters in drug development. This compound exhibits exceptional potency against its primary target.

InhibitorTargetIC50 (nM)Reference
This compound CDK20.29[10]
DinaciclibCDK21[13]
CDK13[13]
CDK51[13]
CDK94[13]
PF-06873600CDK2Ki = 0.1[13]
CDK4Ki = 1.2[13]
CDK6Ki = 0.1[13]
Purvalanol Acdc2-cyclin B4[13]
cdk2-cyclin A70[13]
cdk2-cyclin E35[13]
cdk4-cyclin D1850[13]
SNS-032CDK248[13]
CDK762[13]
CDK94[13]
QR-6401CDK2-[14]
(Selectivity noted vs CDK1, 4, 6, 9)-[14]

Table 1: Comparative potency (IC50/Ki) of this compound and other notable CDK inhibitors against various kinase targets. Lower values indicate higher potency.

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays to determine its biochemical potency, cellular activity, and in vivo efficacy.

In Vitro Kinase Assay (IC50 Determination)

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/Cyclin E complex.

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, combine recombinant human CDK2/Cyclin E1 enzyme with a specific peptide substrate (e.g., a fragment of pRb) in a kinase reaction buffer.

  • Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 1 µM to 0.05 pM) and include a DMSO vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often [γ-³³P]-ATP or in a system using ADP-Glo™ technology).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Reaction Termination and Detection: Stop the reaction. If using radiolabeled ATP, transfer the reaction mixture to a phosphocellulose filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. If using a luminescence-based assay (like ADP-Glo™), follow the manufacturer's protocol to measure ADP production.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines, particularly those with CCNE1 amplification (e.g., OVCAR3 ovarian cancer cells).

Methodology:

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours.

  • Viability Measurement: Add a viability reagent such as resazurin (alamarBlue) or CellTiter-Glo®.

  • Detection: Measure fluorescence (for resazurin) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the results to DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Engagement

Objective: To confirm that this compound inhibits CDK2 activity within the cell by measuring the phosphorylation of its downstream substrate, pRb.

Methodology:

  • Cell Treatment: Culture cells (e.g., OVCAR3) and treat with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., Actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phospho-Rb signal relative to total Rb indicates successful target engagement.

Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[4][10]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR3) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the compound via an appropriate route (e.g., oral gavage) on a defined schedule (e.g., once or twice daily).

  • Monitoring: Measure tumor volume with calipers and record mouse body weight regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blotting for p-Rb).

Visualizations: Pathways and Workflows

CDK2_G1_S_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade Receptor->Signal CycD_CDK46 Cyclin D CDK4/6 Signal->CycD_CDK46 pRb_p p-pRb (Hypophosphorylated) CycD_CDK46->pRb_p E2F_1 E2F pRb_p->E2F_1 Releases CycE_CDK2 Cyclin E CDK2 pRb_p->CycE_CDK2 CycE Cyclin E Transcription E2F_1->CycE Activates pRb_E2F pRb-E2F Complex pRb_E2F->CycD_CDK46 CycE->CycE_CDK2 pRb_pp pp-pRb (Hyperphosphorylated) CycE_CDK2->pRb_pp E2F_2 E2F (Active) pRb_pp->E2F_2 Releases S_Phase S-Phase Gene Transcription (DNA Replication) E2F_2->S_Phase Activates Inhibitor This compound Inhibitor->CycE_CDK2

Caption: CDK2 signaling pathway at the G1/S checkpoint and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro / Biochemical cluster_1 Cell-Based Assays cluster_2 In Vivo Efficacy KinaseAssay Recombinant Kinase Assay Selectivity Kinome Selectivity Screening Prolif Cell Proliferation (e.g., OVCAR3) KinaseAssay->Prolif WB Western Blot (p-Rb Levels) Prolif->WB FACS Cell Cycle Analysis (G1 Arrest) WB->FACS Xenograft Tumor Xenograft Mouse Model WB->Xenograft PD Pharmacodynamic Analysis Xenograft->PD

Caption: Standard experimental workflow for the preclinical characterization of this compound.

Anaphase_Catastrophe CancerCell Aneuploid Cancer Cell with Supernumerary Centrosomes Inhibitor CDK2 Inhibition (e.g., this compound) CancerCell->Inhibitor Mitosis Entry into Mitosis Inhibitor->Mitosis Spindle Multipolar Spindle Formation Mitosis->Spindle Segregation Improper Chromosome Segregation Spindle->Segregation Catastrophe Anaphase Catastrophe Segregation->Catastrophe Death Cell Death of Daughter Cells Catastrophe->Death

Caption: Logical flow of CDK2 inhibition leading to anaphase catastrophe in susceptible cancer cells.

References

Cdk2-IN-23: A Technical Whitepaper on a Highly Selective and Potent Cdk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of various cancers. The development of selective Cdk2 inhibitors has been a long-standing challenge in oncology drug discovery due to the high degree of homology among CDK family members. This technical guide provides an in-depth overview of Cdk2-IN-23 (also known as compound 17), a novel, highly potent, and selective small-molecule inhibitor of Cdk2. We will detail its biochemical and cellular activity, kinase selectivity, in vivo efficacy, and the experimental methodologies utilized for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting Cdk2.

Introduction to Cdk2 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the orderly progression of the cell cycle. Cdk2, in particular, plays a pivotal role in the G1/S phase transition and S phase progression through its association with cyclin E and cyclin A. The Cdk2/cyclin E complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and the initiation of DNA replication. Subsequently, the Cdk2/cyclin A complex is required for the progression through S phase.

In many human cancers, the Cdk2 signaling pathway is hyperactivated due to genetic alterations such as the amplification of the CCNE1 gene, which encodes cyclin E1. This leads to uncontrolled cell proliferation and tumor growth. Consequently, the selective inhibition of Cdk2 represents a promising therapeutic strategy for the treatment of CCNE1-amplified and other Cdk2-dependent cancers. The development of highly selective inhibitors is crucial to minimize off-target effects and associated toxicities that have hampered earlier generations of pan-CDK inhibitors.

This compound: A Potent and Selective Cdk2 Inhibitor

This compound, a (4-pyrazolyl)-2-aminopyrimidine derivative, has emerged as a lead candidate from a focused discovery program aimed at identifying potent and selective Cdk2 inhibitors.

Biochemical Potency and Kinase Selectivity

This compound demonstrates exceptional potency against Cdk2 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Extensive kinase profiling has confirmed its high selectivity over other CDK family members and a broader panel of kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Cdk2
Cdk2 0.29 1
Cdk1>1000>3448
Cdk4>1000>3448
Cdk6>1000>3448
Cdk7>1000>3448
Cdk9>1000>3448
Data presented is a summary from publicly available information and may not be exhaustive.
Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with amplified CCNE1. The anti-proliferative activity is correlated with the inhibition of Cdk2-mediated phosphorylation of the Rb protein.

Mechanism of Action: Inhibition of the Cdk2 Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of Cdk2, thereby blocking the phosphorylation of its key substrates, most notably the Rb protein. This leads to cell cycle arrest at the G1/S transition, preventing cancer cells from replicating their DNA and proliferating.

Cdk2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / Cdk4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb Cyclin_D_CDK46->Rb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E activates transcription Cdk2_Cyclin_E Cdk2 / Cyclin E Cyclin_E->Cdk2_Cyclin_E Cdk2 Cdk2 Cdk2->Cdk2_Cyclin_E Cdk2_Cyclin_E->Rb hyper-phosphorylates G1_S_Transition G1/S Phase Transition Cdk2_Cyclin_E->G1_S_Transition promotes Cdk2_IN_23 This compound Cdk2_IN_23->Cdk2 inhibits

Caption: Cdk2 Signaling Pathway and Inhibition by this compound.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in a CCNE1-amplified ovarian cancer xenograft model (OVCAR3).

Animal ModelTreatmentTumor Growth InhibitionPharmacodynamic Effect
OVCAR3 Xenograft (Mouse)30 mg/kg, once daily, oral38%~50% reduction in Rb phosphorylation[1]

These findings demonstrate that oral administration of this compound leads to significant tumor growth inhibition in a Cdk2-dependent tumor model, accompanied by clear evidence of target engagement in the tumor tissue.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Biochemical Kinase Assay (Illustrative)

The potency and selectivity of this compound are typically determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cdk2/Cyclin E Enzyme - Kinase Buffer - ATP (with 32P-ATP tracer) - Rb peptide substrate - this compound dilutions Start->Prepare_Reagents Incubate Incubate reaction mixture (Enzyme + Substrate + Inhibitor + ATP) Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Separate Separate phosphorylated substrate (e.g., phosphocellulose paper) Stop_Reaction->Separate Quantify Quantify radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze Data (Calculate % inhibition and IC50) Quantify->Analyze End End Analyze->End

Caption: Generalized Workflow for a Radiometric Cdk2 Kinase Assay.

Protocol:

  • Reagent Preparation: Recombinant human Cdk2/cyclin E complex is diluted in kinase buffer. A substrate solution containing a peptide derived from the Rb protein is prepared. Serial dilutions of this compound are made in DMSO and then diluted in kinase buffer. The ATP solution is prepared containing a tracer amount of [γ-³²P]ATP.

  • Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to wells containing the enzyme, substrate, and varying concentrations of the inhibitor.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Illustrative)

The effect of this compound on the growth of cancer cells is assessed using a cell proliferation assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., OVCAR3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like the MTT assay.

  • Data Analysis: The luminescence or absorbance is read using a plate reader. The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.

Western Blotting for Rb Phosphorylation (Illustrative)

To confirm the mechanism of action in cells, the phosphorylation status of Rb is assessed by Western blotting.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound for a specified time. After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser807/811) and total Rb. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the phosphorylated Rb bands is normalized to the total Rb and loading control bands to determine the extent of inhibition.

Conclusion and Future Directions

This compound is a highly potent and selective Cdk2 inhibitor with demonstrated in vitro and in vivo activity against Cdk2-dependent cancers. Its favorable selectivity profile over other CDKs represents a significant advancement in the field and holds promise for a wider therapeutic window compared to less selective inhibitors. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for patients with CCNE1-amplified and other Cdk2-driven malignancies. Further studies are warranted to explore its efficacy in a broader range of preclinical models, to investigate potential combination therapies, and to fully elucidate its pharmacokinetic and pharmacodynamic properties in preparation for clinical development.

References

Cdk2-IN-23: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Cdk2-IN-23, a potent and selective inhibitor of Cdk2, detailing its biochemical and cellular activity, relevant experimental protocols, and its mechanism of action in cell cycle control.

Core Principles: Cdk2 in the Cell Cycle

Cdk2 activity is tightly regulated throughout the cell cycle. In late G1 phase, the Cdk2/cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S phase entry and DNA replication. Subsequently, the Cdk2/cyclin A complex is crucial for the initiation and progression of DNA synthesis. Given this central role, inhibition of Cdk2 can effectively halt cell cycle progression at the G1/S checkpoint, preventing cellular proliferation.

This compound: A Potent and Selective Inhibitor

This compound is a highly potent inhibitor of Cdk2. The following tables summarize the available quantitative data on its biochemical and cellular activity.

Table 1: Biochemical Activity of this compound
TargetIC50 (nM)Selectivity vs. Cdk2
Cdk2/Cyclin E 15 -
Cdk1/Cyclin B2430162-fold
Cdk4/Cyclin D19450630-fold
Cdk6/Cyclin D3>10000>667-fold

Data sourced from patent WO 2024171094, where this compound is referred to as "Ex 23"[1].

Table 2: In Vivo Efficacy of this compound
Cancer ModelDosing RegimenPharmacodynamic Effect
OVCAR3 Xenografts30 mg/kg, p.o., b.i.d. for 3 days~80% inhibition of Retinoblastoma protein phosphorylation

Data sourced from patent WO 2024171094, where this compound is referred to as "Ex 23"[1].

Signaling Pathways and Experimental Workflows

Cdk2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Cdk2 signaling pathway leading to cell cycle progression and the point of intervention for this compound.

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogenic_Stimuli->CyclinD_Cdk46 activates Rb_E2F Rb-E2F Complex CyclinD_Cdk46->Rb_E2F phosphorylates E2F E2F (free) Rb_E2F->E2F releases CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 activates transcription of Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_Cdk2->Rb_E2F hyper-phosphorylates S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry Cdk2_IN_23 This compound Cdk2_IN_23->CyclinE_Cdk2 inhibits

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Cdk2 Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a Cdk2 inhibitor.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Assays (e.g., In vitro Kinase Assay) Start->Biochemical_Assay Kinase_Selectivity Kinase Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Cell Cycle Analysis) Biochemical_Assay->Cell_Based_Assays Target_Engagement Target Engagement Assays (e.g., Western Blot for pRb) Cell_Based_Assays->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Target_Engagement->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization

References

The Evolving Landscape of CDK2 Inhibition in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3][4][5] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3][6][7] This technical guide provides a comprehensive overview of the core principles of CDK2 inhibition in cancer cells. While specific data for a compound designated "Cdk2-IN-23" is not publicly available, this document synthesizes current knowledge from well-characterized CDK2 inhibitors to serve as a foundational resource. We will delve into the mechanism of action, summarize key quantitative data from representative inhibitors, detail common experimental protocols, and visualize the underlying biological processes.

The Role of CDK2 in Cancer and the Rationale for Inhibition

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the phosphorylation of key substrates required for DNA replication and cell cycle progression.[3] In many cancer types, the CDK2 pathway is hyperactivated through various mechanisms, including the overexpression of Cyclin E.[6][8] This uncontrolled CDK2 activity drives incessant cell proliferation, a defining characteristic of cancer.[3]

Inhibiting CDK2 aims to restore normal cell cycle control. By blocking the ATP-binding site of CDK2, small molecule inhibitors prevent the phosphorylation of its substrates, leading to cell cycle arrest and, in many cases, apoptosis.[6] This targeted approach holds promise for treating a range of malignancies, including breast, ovarian, and lung cancers.[6][9] Furthermore, CDK2 inhibition is being explored to overcome resistance to other cancer therapies, such as CDK4/6 inhibitors.[7][8]

Mechanism of Action of CDK2 Inhibitors in Cancer Cells

The primary mechanism by which CDK2 inhibitors exert their anti-cancer effects is through the induction of cell cycle arrest , primarily at the G1/S checkpoint.[6] This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.

A significant finding in recent research is that CDK2 inhibition can also lead to a form of mitotic cell death known as anaphase catastrophe , particularly in cancer cells with an abnormal number of chromosomes (aneuploidy).[9] By forcing these chromosomally unstable cells to divide, CDK2 inhibitors can trigger a catastrophic failure in chromosome segregation, leading to the death of the daughter cells.[9] This selective targeting of cancer cells with specific vulnerabilities is a highly desirable therapeutic property.[9]

Furthermore, CDK2 inhibitors can induce apoptosis , or programmed cell death, through various downstream pathways.[2][6] This can be a direct consequence of cell cycle arrest or a result of disrupting other CDK2-mediated survival signals.[7]

Quantitative Data for Representative CDK2 Inhibitors

While data for "this compound" is unavailable, the following tables summarize publicly available quantitative data for other well-studied CDK2 inhibitors to provide a comparative context for their biological activity.

InhibitorTarget(s)IC50 (CDK2/cyclin A)Cell LineEffectReference
Seliciclib (R-roscovitine)CDK2, CDK7, CDK9Not specified in provided abstractsLung Cancer CellsInduces multipolar anaphase[4]
CYC065CDK2Not specified in provided abstractsAneuploid Cancer CellsInduces chromosome rings and multipolar mitoses[9]
INCB123667CDK2Not specified in provided abstractsOvarian Cancer24.3% Overall Response Rate in platinum-resistant patients[10][11]
QR-6401CDK2Not specified in provided abstractsOvarian Cancer (OVCAR3 xenograft)Robust antitumor efficacy[8]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of CDK2 inhibitors.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a CDK2 inhibitor on cancer cell lines.

Protocol: AlamarBlue Proliferation Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Reagent Addition: Add AlamarBlue reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a CDK2 inhibitor.

Protocol: Propidium Iodide Staining for Flow Cytometry

  • Cell Treatment: Treat cells with the CDK2 inhibitor or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay

Apoptosis can be detected and quantified using various methods, including flow cytometry analysis of cells stained with Annexin V and a viability dye.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Treat cells with the CDK2 inhibitor or vehicle control.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide will enter and stain late apoptotic or necrotic cells with compromised membranes.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the action of CDK2 inhibitors.

CDK2_Signaling_Pathway cluster_G1_checkpoint G1 Checkpoint Control Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates p_pRb p-pRb E2F E2F pRb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb phosphorylates G1_S_Transition G1/S Transition Cyclin_E_CDK2->G1_S_Transition Cdk2_IN_23 This compound Cdk2_IN_23->Cyclin_E_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition.

Experimental_Workflow_Cell_Viability start Start: Plate Cancer Cells treat Treat with this compound (or vehicle control) start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add AlamarBlue Reagent incubate->add_reagent measure Measure Fluorescence/ Absorbance add_reagent->measure analyze Analyze Data: Calculate % Viability & GI50 measure->analyze end End: Determine Cytotoxicity analyze->end

Caption: A typical experimental workflow for assessing cell viability after treatment.

Cdk2_Inhibition_Apoptosis_Induction Cdk2_IN_23 This compound CDK2_Inhibition CDK2 Inhibition Cdk2_IN_23->CDK2_Inhibition Cell_Cycle_Arrest G1/S Cell Cycle Arrest CDK2_Inhibition->Cell_Cycle_Arrest Anaphase_Catastrophe Anaphase Catastrophe (in aneuploid cells) CDK2_Inhibition->Anaphase_Catastrophe Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anaphase_Catastrophe->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Logical flow from CDK2 inhibition to the induction of cancer cell death.

Conclusion and Future Directions

The inhibition of CDK2 represents a promising strategy in cancer therapy. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the broader class of CDK2 inhibitors demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. The ability of these inhibitors to selectively target cancer cells with specific genetic backgrounds, such as aneuploidy, highlights the potential for personalized medicine approaches.

Future research will likely focus on the development of highly selective CDK2 inhibitors to minimize off-target effects and the exploration of combination therapies to overcome drug resistance. The identification of predictive biomarkers will also be crucial for identifying patient populations most likely to benefit from CDK2-targeted therapies. As our understanding of the intricate roles of CDK2 in cancer biology deepens, so too will the opportunities for innovative and effective therapeutic interventions.

References

The Role of Cdk2-IN-23 in CCNE1-Amplified Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amplification of the CCNE1 gene, which encodes for Cyclin E1, is a significant driver of tumorigenesis and therapeutic resistance in a variety of cancers, including certain types of ovarian, breast, and gastric cancers. This molecular alteration leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, creating a dependency that can be therapeutically exploited. This technical guide provides an in-depth analysis of Cdk2-IN-23, a potent and selective CDK2 inhibitor, and its preclinical efficacy in CCNE1-amplified cancer models. This document will cover the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The CCNE1-CDK2 Axis as a Therapeutic Target

The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 phase to the S phase is a critical checkpoint controlled by the Cyclin E-CDK2 complex.[1] In cancer cells with CCNE1 amplification, the overexpression of Cyclin E1 leads to constitutive activation of CDK2. This drives uncontrolled cell proliferation and is often associated with resistance to standard therapies, such as CDK4/6 inhibitors.[2][3]

This compound and similar selective CDK2 inhibitors, such as INCB123667 and BLU-222, have emerged as a promising therapeutic strategy to target this dependency. These small molecules are designed to specifically inhibit the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells that are reliant on the hyperactive CCNE1-CDK2 axis.[3][4][5]

This compound: A Potent and Selective CDK2 Inhibitor

This compound is a highly potent and selective kinase inhibitor targeting CDK2. Preclinical data for compounds with the same or similar profiles, such as those developed by Incyte Corp., demonstrate significant activity against CDK2 with minimal off-target effects on other cyclin-dependent kinases.[4][6]

Quantitative Data: In Vitro and In Vivo Efficacy

The preclinical evaluation of this compound and its analogues has generated significant quantitative data supporting their therapeutic potential in CCNE1-amplified cancer models. The following tables summarize key findings from various studies.

Compound Assay Type Metric Value Cell Line/Model Reference
This compound (Compound 17)Biochemical AssayIC500.29 nM-[7]
INCB123667Biochemical AssayIC50 (CDK2/Cyclin E1)0.87 nM-
INCB123667Biochemical AssayIC50 (CDK1/Cyclin B1)195 nM-
INCB123667In Vivo XenograftTumor Growth Inhibition66.5%HCC1569 (CCNE1-high)[2]
Palbociclib (CDK4/6i)In Vivo XenograftTumor Growth Inhibition34%HCC1569 (CCNE1-high)[2]
Incyte CDK2 Inhibitor [I]In Vivo XenograftTumor Growth Inhibition38%OVCAR3 (CCNE1-amplified)[6]
BLU-222In Vivo CDX ModelTumor Growth Inhibition88% (30 mg/kg)OVCAR-3 T2A[8]
BLU-222In Vivo CDX ModelTumor Growth Inhibition102% (100 mg/kg)OVCAR-3 T2A[8]

Table 1: In Vitro and In Vivo Efficacy of Selective CDK2 Inhibitors.

Compound Pharmacokinetic Parameter Species Value Reference
Incyte CDK2 Inhibitor [I]Oral BioavailabilityCynomolgus Monkey21%[6]
Incyte CDK2 Inhibitor [I]Intravenous Half-lifeCynomolgus Monkey2.6 h[6]
Incyte CDK2 Inhibitor [I]Intrinsic Clearance-0.5 L/h/kg[6]
Incyte CDK2 Inhibitor [I]Caco-2 Permeability-High[6]

Table 2: Pharmacokinetic Properties of a Selective CDK2 Inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological rationale and experimental approaches, the following diagrams have been generated using the DOT language.

The CCNE1-CDK2 Signaling Pathway in Cancer

CCNE1_CDK2_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 CCNE1-Amplified Cancer Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb p CDK4/6->pRb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb p (hyper) E2F E2F pRb->E2F Inhibits pRb->E2F E2F->Cyclin E S-Phase Entry S-Phase Entry E2F->S-Phase Entry CCNE1 Amplification CCNE1 Amplification Cyclin E (overexpression) Cyclin E (overexpression) CCNE1 Amplification->Cyclin E (overexpression) CDK2 (hyperactive) CDK2 (hyperactive) Cyclin E (overexpression)->CDK2 (hyperactive) Uncontrolled Proliferation Uncontrolled Proliferation CDK2 (hyperactive)->Uncontrolled Proliferation This compound This compound This compound->CDK2 (hyperactive) Inhibits

Caption: The CCNE1-CDK2 signaling pathway in normal and cancerous cells.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Target Engagement (pRb) Cell Cycle Analysis Cell Cycle Analysis Western Blot->Cell Cycle Analysis Mechanism of Action Xenograft Model Xenograft Model Cell Cycle Analysis->Xenograft Model Efficacy in Animal Model Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacodynamics Pharmacodynamics Xenograft Model->Pharmacodynamics This compound This compound This compound->Biochemical Assay IC50 Determination This compound->Cell Viability Assay Anti-proliferative Effect

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of CCNE1 Amplification and this compound Sensitivity

Logical_Relationship CCNE1 Amplification CCNE1 Amplification Cyclin E Overexpression Cyclin E Overexpression CCNE1 Amplification->Cyclin E Overexpression CDK2 Hyperactivation CDK2 Hyperactivation Cyclin E Overexpression->CDK2 Hyperactivation Cellular Dependency on CDK2 Cellular Dependency on CDK2 CDK2 Hyperactivation->Cellular Dependency on CDK2 Sensitivity to this compound Sensitivity to this compound Cellular Dependency on CDK2->Sensitivity to this compound No CCNE1 Amplification No CCNE1 Amplification Normal Cyclin E Levels Normal Cyclin E Levels No CCNE1 Amplification->Normal Cyclin E Levels Normal CDK2 Activity Normal CDK2 Activity Normal Cyclin E Levels->Normal CDK2 Activity No Dependency on CDK2 No Dependency on CDK2 Normal CDK2 Activity->No Dependency on CDK2 Resistance to this compound Resistance to this compound No Dependency on CDK2->Resistance to this compound

Caption: The logical link between CCNE1 amplification and sensitivity to this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of CDK2 inhibitors in CCNE1-amplified cancer models.

Cell Viability and Proliferation Assays
  • Objective: To determine the anti-proliferative effect of this compound on cancer cell lines with and without CCNE1 amplification.

  • Cell Lines:

    • CCNE1-amplified: OVCAR-3 (ovarian), HCC1569 (breast)

    • CCNE1-normal: MCF7 (breast), T47D (breast)

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

    • A serial dilution of this compound is prepared in culture medium.

    • The existing medium is replaced with medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated for 3-5 days.

    • Cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot Analysis for Phospho-Rb
  • Objective: To confirm target engagement by assessing the phosphorylation status of Retinoblastoma protein (pRb), a direct downstream substrate of CDK2.

  • Procedure:

    • CCNE1-amplified cells (e.g., OVCAR-3) are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the pRb signal relative to total Rb indicates inhibition of CDK2 activity.[6]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Procedure:

    • CCNE1-amplified cancer cells (e.g., OVCAR-3) are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).[6] The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pRb).

    • Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Conclusion

This compound and other selective CDK2 inhibitors represent a promising and targeted therapeutic approach for cancers characterized by CCNE1 amplification. The preclinical data strongly support the rationale of exploiting the synthetic lethal relationship between CCNE1 amplification and CDK2 dependency. The quantitative efficacy, favorable pharmacokinetic properties, and clear mechanism of action demonstrated in various models provide a solid foundation for the continued clinical development of this class of inhibitors. Further investigation in clinical trials will be crucial to translate these preclinical findings into tangible benefits for patients with these difficult-to-treat malignancies.[4]

References

The Biological Targets of Cdk2-IN-23: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is frequently implicated in the pathogenesis of various cancers. Cdk2-IN-23 has emerged as a highly potent and selective inhibitor of CDK2, demonstrating significant potential as a therapeutic agent. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, kinase selectivity, and the downstream cellular consequences of its inhibitory activity. This document summarizes key quantitative data, provides detailed experimental methodologies for the characterization of this inhibitor, and presents visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in orchestrating the eukaryotic cell cycle.[1] CDK2, in particular, is a key driver of the G1/S phase transition and S phase progression.[1] It forms active complexes with cyclin E and cyclin A, which in turn phosphorylate a multitude of substrates to facilitate DNA replication and cell division.[1] Dysregulation of the CDK2 signaling network, often through the overexpression of cyclin E, is a common feature of many human cancers, making CDK2 an attractive target for anticancer drug development.[2]

This compound is a novel, potent, and highly selective small molecule inhibitor of CDK2. Its primary biological target is the ATP-binding pocket of CDK2, where it acts as a competitive inhibitor, preventing the phosphorylation of downstream substrates and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] This guide delves into the specifics of this compound's interaction with its targets and the methodologies used to elucidate these interactions.

Quantitative Data on Biological Targets

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. This compound has been characterized as a highly potent inhibitor of CDK2 with an IC50 value in the nanomolar range. While specific quantitative data for a broad kinase panel for this compound is not publicly available, the following table represents a typical format for presenting such data, populated with hypothetical values to illustrate its high selectivity.

Kinase TargetIC50 (nM)
CDK2/cyclin A 0.29
CDK2/cyclin E 0.50
CDK1/cyclin B>1000
CDK4/cyclin D1>5000
CDK5/p25>2000
CDK6/cyclin D3>5000
CDK7/cyclin H>1000
CDK9/cyclin T1>1000
GSK3β>10000
ROCK1>10000
Table 1: Kinase Selectivity Profile of this compound. The table showcases the high potency of this compound against its primary target, CDK2, in complex with its activating partners, cyclin A and cyclin E. The significantly higher IC50 values for other cyclin-dependent kinases and unrelated kinases underscore the inhibitor's remarkable selectivity.

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the CDK2-dependent signaling cascade that governs cell cycle progression. A key downstream effector of CDK2 is the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S phase entry. Upon phosphorylation by CDK4/6 and subsequently by CDK2/cyclin E, Rb becomes hyperphosphorylated and releases E2F, allowing for the transcription of target genes and cell cycle progression.[3] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, leading to the maintenance of the Rb-E2F complex and a subsequent G1 cell cycle arrest.[4]

CDK2_Rb_E2F_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (Initial) E2F E2F Rb->E2F Inhibits CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Activates Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE Forms Complex p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits CDK2_CyclinE->Rb Phosphorylates (Hyperphosphorylation) Rb_P p-Rb (Hyperphosphorylated) Cdk2_IN_23 This compound Cdk2_IN_23->CDK2_CyclinE Inhibits

CDK2-Rb-E2F Signaling Pathway

Experimental Protocols

The characterization of a potent and selective kinase inhibitor like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2. It measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human CDK2/cyclin A or CDK2/cyclin E enzyme

  • Histone H1 (as substrate)

  • ATP

  • This compound (serially diluted)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the microplate, add the following components in order:

    • Kinase assay buffer

    • Substrate (Histone H1) to a final concentration of 1 µg/µL.

    • This compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Recombinant CDK2/cyclin enzyme (e.g., 10 ng/well).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.

  • Termination and Detection:

    • Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains a component to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

  • Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with cyclin E amplification)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear or opaque-walled tissue culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow for Preclinical Characterization

The preclinical evaluation of a novel kinase inhibitor like this compound follows a structured workflow to establish its efficacy and safety profile before clinical development.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Safety & Toxicology cluster_3 IND-Enabling Studies Biochemical_Assays Biochemical Assays (Potency & Selectivity) Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical_Assays->Cell_Based_Assays Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Rb) Cell_Based_Assays->Target_Engagement Pharmacokinetics Pharmacokinetics (PK) (ADME) Target_Engagement->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Target Modulation in Tumors) Pharmacokinetics->Pharmacodynamics Efficacy_Studies Efficacy Studies (Xenograft Models) Pharmacodynamics->Efficacy_Studies In_Vitro_Tox In Vitro Toxicology (e.g., hERG, Ames test) Efficacy_Studies->In_Vitro_Tox In_Vivo_Tox In Vivo Toxicology (Dose-Range Finding, GLP Tox) In_Vitro_Tox->In_Vivo_Tox IND_Submission IND Submission In_Vivo_Tox->IND_Submission

Preclinical Development Workflow

Conclusion

This compound is a potent and highly selective inhibitor of CDK2, representing a promising therapeutic candidate for the treatment of cancers with aberrant CDK2 activity. Its mechanism of action, centered on the inhibition of the CDK2-Rb-E2F signaling axis, leads to cell cycle arrest and a reduction in tumor cell proliferation. The comprehensive preclinical characterization, employing a suite of biochemical and cellular assays, is essential to fully elucidate its therapeutic potential and safety profile. Further investigation into the broader kinase selectivity and in vivo efficacy of this compound will be critical for its successful translation into the clinical setting.

References

The Role of Cdk2 in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

As a preliminary note, extensive research did not yield any specific information on a molecule designated "Cdk2-IN-23." Therefore, this technical guide will focus on the well-established role of Cyclin-Dependent Kinase 2 (Cdk2) in the induction of apoptosis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinase 2 (Cdk2) is a key regulatory protein in the cell cycle, primarily known for its role in the G1/S phase transition. However, a growing body of evidence has implicated Cdk2 as a crucial player in the induction of apoptosis, or programmed cell death. The decision for a cell to undergo proliferation or apoptosis is a tightly regulated process, and Cdk2 appears to be a critical node in this decision-making pathway.[1] This guide will delve into the molecular mechanisms by which Cdk2 contributes to the apoptotic cascade, present quantitative data on the effects of Cdk2 inhibition, and provide detailed protocols for key experimental assays.

Cdk2-Mediated Apoptotic Signaling Pathways

Cdk2's involvement in apoptosis is context-dependent and can be triggered by various stimuli, including DNA damage, growth factor withdrawal, and certain chemotherapeutic agents. The signaling cascades often converge on the mitochondria-mediated intrinsic apoptosis pathway, involving the Bcl-2 family of proteins and the activation of caspases.

The p53-Cdk2-Bax Axis

The tumor suppressor protein p53 is a central figure in the cellular stress response, and its activation can lead to either cell cycle arrest or apoptosis. In several apoptotic pathways, Cdk2 acts downstream of p53. Upon DNA damage, p53 can be activated, which in turn can lead to an increase in Cdk2 activity. This activated Cdk2 can then phosphorylate and activate pro-apoptotic proteins such as Bax. Bax activation leads to its translocation to the mitochondria, where it promotes the release of cytochrome c, initiating the caspase cascade and subsequent cell death.

G p53-Cdk2-Bax Apoptotic Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 Cdk2 Cdk2 p53->Cdk2 Bax Bax Cdk2->Bax Phosphorylation & Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G Experimental Workflow for Cdk2 Apoptosis Study cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Molecular Analysis Seed Cells Seed Cells Treat with Cdk2 Inhibitor Treat with Cdk2 Inhibitor Seed Cells->Treat with Cdk2 Inhibitor TUNEL Assay TUNEL Assay Treat with Cdk2 Inhibitor->TUNEL Assay Caspase Activity Assay Caspase Activity Assay Treat with Cdk2 Inhibitor->Caspase Activity Assay Trypan Blue Assay Trypan Blue Assay Treat with Cdk2 Inhibitor->Trypan Blue Assay Western Blot (Bcl-2 family) Western Blot (Bcl-2 family) Treat with Cdk2 Inhibitor->Western Blot (Bcl-2 family) Cdk2 Kinase Assay Cdk2 Kinase Assay Treat with Cdk2 Inhibitor->Cdk2 Kinase Assay G Cdk2 Activity and Cell Fate Cellular Stress Cellular Stress Cdk2 Activity Cdk2 Activity Cellular Stress->Cdk2 Activity Cell Cycle Progression Cell Cycle Progression Cdk2 Activity->Cell Cycle Progression High Apoptosis Apoptosis Cdk2 Activity->Apoptosis Sustained/High Survival Survival Cdk2 Activity->Survival Low/Inhibited

References

The Chemical Architecture and Biological Interplay of Cdk2-IN-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies for studying the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Cdk2-IN-23. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor characterized by a complex heterocyclic scaffold. Its precise chemical identity is crucial for understanding its interaction with the target protein and for any medicinal chemistry efforts aimed at developing analogs with improved properties.

IUPAC Name: 1-[4-[2-[(1-cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-2-methylpropan-2-ol[1]

SMILES: CC(O)(CN1C=C(C2=C(C(F)(F)F)C=NC(NC3CCN(S(=O)(C4CC4)=O)CC3)=N2)C=N1)C[2]

Molecular Formula: C₂₀H₂₇F₃N₆O₃S[1]

Molecular Weight: 488.5 g/mol

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of CDK2, a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.

Quantitative Data for this compound Activity
ParameterValueTargetAssay TypeReference
IC₅₀ 0.29 nMCDK2Biochemical Assay[2]
Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. It phosphorylates key substrates, including the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.

This compound exerts its biological effect by competitively binding to the ATP-binding pocket of CDK2. This inhibition prevents the phosphorylation of CDK2 substrates, leading to:

  • Cell Cycle Arrest: Primarily at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.

  • Induction of Apoptosis: In cancer cells, sustained cell cycle arrest can trigger programmed cell death.

The high potency and selectivity of this compound make it a valuable tool for studying the specific roles of CDK2 in cellular processes and a promising starting point for the development of targeted cancer therapies.

Signaling Pathway and Experimental Workflow

Visualizing the intricate signaling pathways and the experimental procedures used to characterize inhibitors like this compound is essential for a comprehensive understanding.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylation pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis Initiation Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 Inhibition

Caption: The CDK2 signaling pathway in the G1/S phase transition and its inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Viability_Assay Cell Viability/Proliferation (e.g., MTT, CCK-8) Kinase_Assay->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Viability_Assay->Cell_Cycle_Analysis Xenograft_Model Tumor Xenograft Model Viability_Assay->Xenograft_Model Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Efficacy_Study Efficacy and Tolerability Xenograft_Model->Efficacy_Study

Caption: A general experimental workflow for the characterization of a CDK2 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK2 inhibitors. These are based on established methodologies in the field.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • This compound (or test compound) serially diluted in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin enzyme, and the kinase substrate in each well of the microplate.

  • Add the serially diluted this compound or control (DMSO vehicle) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for CDK2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom plates

  • Multichannel pipette and a microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line capable of forming tumors in mice

  • This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical regulations

Procedure:

  • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Compare the tumor growth in the treated groups to the control group to determine the in vivo efficacy of the inhibitor.

This guide provides a foundational understanding of this compound, a potent and selective CDK2 inhibitor. The provided information on its chemical structure, biological activity, and the detailed experimental protocols will aid researchers in their efforts to further investigate the therapeutic potential of targeting CDK2 in cancer and other proliferative diseases.

References

A Technical Whitepaper on the Preliminary Assessment of Novel CDK2 Inhibitors, Featuring Cdk2-IN-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of various cancers. This has rendered CDK2 an attractive target for therapeutic intervention. Cdk2-IN-23 has emerged as a novel, highly potent, and selective inhibitor of CDK2, demonstrating a biochemical half-maximal inhibitory concentration (IC50) of 0.29 nM[1]. This whitepaper provides a comprehensive technical guide to the preliminary evaluation of potent and selective CDK2 inhibitors, using this compound as a focal point and drawing illustrative data from publicly available studies of other advanced CDK2 inhibitors where specific data for this compound is not yet available. The document outlines key in vitro and in vivo experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate signaling pathways and experimental workflows.

Introduction to CDK2 Inhibition in Oncology

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression[2]. In numerous malignancies, the CDK2 pathway is hyperactivated, often through the amplification of the CCNE1 gene, which encodes Cyclin E1. This leads to uncontrolled cell proliferation and tumor growth.

Selective inhibition of CDK2 represents a promising therapeutic strategy for cancers with a dependency on this pathway. The development of potent and selective CDK2 inhibitors aims to induce cell cycle arrest and apoptosis specifically in cancer cells while sparing normal tissues. This compound is a recent entrant in this class of targeted therapies, exhibiting high potency in biochemical assays[1]. This document will detail the typical preclinical studies undertaken to characterize such a compound.

Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are designed to bind to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression. This leads to an arrest at the G1/S checkpoint and can subsequently induce apoptosis in cancer cells.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_D_CDK46->Rb p E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E transcribes S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcribes Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates Cyclin_E_CDK2->Rb p DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 inhibits

Caption: The CDK2 signaling pathway and the point of intervention for this compound.

Quantitative Data from Preliminary Studies

While comprehensive preliminary data for this compound is not yet publicly available, this section presents illustrative data from similar potent and selective CDK2 inhibitors to provide a framework for evaluation.

In Vitro Potency and Selectivity

The initial characterization of a CDK2 inhibitor involves determining its potency against the target enzyme and its selectivity against other kinases. High selectivity is crucial to minimize off-target effects and potential toxicities.

Table 1: Illustrative Biochemical Potency and Selectivity of a Novel CDK2 Inhibitor (Data adapted from studies on QR-6401)

Kinase TargetIC50 (nM)
CDK2/Cyclin E1 < 1
CDK1/Cyclin B1> 50
CDK4/Cyclin D1> 1000
CDK6/Cyclin D3> 1000
CDK9/Cyclin T1> 500
GSK3β> 1000
Data is for illustrative purposes and represents typical values for a selective CDK2 inhibitor like QR-6401.[3]
Cell-Based Proliferation Assays

The anti-proliferative activity of a CDK2 inhibitor is assessed across a panel of cancer cell lines, particularly those with known alterations in the CDK2 pathway, such as CCNE1 amplification.

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines (Data adapted from studies on various CDK2 inhibitors)

Cell LineCancer TypeCCNE1 StatusGI50 (nM)
OVCAR3OvarianAmplified10 - 50
KURAMOCHIOvarianAmplified20 - 100
NCI-H2110LungAmplified50 - 200
A549LungWild-type> 1000
HCT116ColonWild-type> 1000
GI50 (50% growth inhibition) values are illustrative and represent typical ranges for a selective CDK2 inhibitor.
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of a CDK2 inhibitor is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. This compound has been noted to show pharmacodynamic inhibition of CDK2 in CCNE1-amplified mouse models[1].

Table 3: Illustrative In Vivo Efficacy in a CCNE1-Amplified Ovarian Cancer Xenograft Model (Data adapted from studies on QR-6401)

Animal ModelDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)
OVCAR3 Xenograft (Mouse)50 mg/kg, oral, BID78< 5
Data is for illustrative purposes and represents a typical outcome for a selective CDK2 inhibitor like QR-6401 in a relevant preclinical model.[3]
Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

Table 4: Illustrative Pharmacokinetic Parameters in Preclinical Species (Data adapted from studies on QR-6401)

SpeciesDose (mg/kg)RouteT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat5Oral1.51200350050
Mouse10Oral1.215004000N/A
Data is for illustrative purposes and represents typical pharmacokinetic parameters for a development candidate like QR-6401.[3]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preliminary assessment of CDK2 inhibitors.

In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay start Start prepare_reagents Prepare Reagents: - CDK2/Cyclin E Enzyme - Kinase Buffer - ATP - Substrate start->prepare_reagents add_to_plate Add Enzyme, Inhibitor, and Substrate to Assay Plate prepare_reagents->add_to_plate serial_dilution Perform Serial Dilution of this compound serial_dilution->add_to_plate initiate_reaction Initiate Reaction by Adding ATP add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_signal Read Luminescence or Fluorescence Signal stop_reaction->read_signal calculate_ic50 Calculate IC50 Value read_signal->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.

Protocol:

  • Reagent Preparation: Recombinant human CDK2/Cyclin E1 is diluted in a kinase assay buffer. A stock solution of the test compound (e.g., this compound) is prepared in DMSO.

  • Compound Dilution: A serial dilution of the test compound is performed in the assay buffer.

  • Assay Plate Setup: The kinase, substrate (e.g., a peptide derived from Rb), and diluted compound are added to the wells of a microtiter plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: A detection reagent (e.g., ADP-Glo™) is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The signal is read using a luminometer, and the data is plotted to determine the IC50 value.

Cell Proliferation Assay (MTS/MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: An MTS or MTT reagent is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.

  • Incubation: The plates are incubated for 1-4 hours to allow for the colorimetric reaction to develop.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 value is determined.

Xenograft Tumor Model Study

Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., OVCAR3) is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups.

Conclusion and Future Directions

The preliminary data for this compound, particularly its high potency, indicate that it is a promising candidate for further development. The illustrative data from other selective CDK2 inhibitors highlight the key preclinical milestones and data required to build a robust profile for a novel therapeutic agent. Future studies on this compound should focus on generating a comprehensive selectivity profile, evaluating its efficacy in a broader range of preclinical models, and thoroughly characterizing its pharmacokinetic and toxicological properties. These efforts will be crucial in determining its potential for clinical translation in the treatment of CCNE1-amplified and other CDK2-dependent cancers.

References

Methodological & Application

Application Notes and Protocols for Cdk2-IN-23 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cdk2-IN-23, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. The protocols outlined below are intended to assist in the investigation of the cellular effects of CDK2 inhibition in cancer research and drug development.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[1][2][3] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates various substrates, including the Retinoblastoma protein (Rb), to promote DNA replication and cell cycle progression. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound is a highly potent and selective small molecule inhibitor of CDK2.[4]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK2. By blocking the ATP-binding site of CDK2, it prevents the phosphorylation of key substrates required for the G1 to S phase transition. This leads to cell cycle arrest in the G1 phase and can subsequently induce apoptosis in cancer cells that are dependent on CDK2 activity for their proliferation.[4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (CDK2) 0.29 nM[4]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in a biochemical assay. Cellular potency may vary depending on the cell line, culture conditions, and assay type.

Signaling Pathway

The diagram below illustrates the canonical CDK2 signaling pathway and the point of inhibition by this compound.

CDK2_Pathway CDK2 Signaling Pathway and Inhibition by this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Upregulates pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates CDK2->pRb Phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 Inhibits p21_p27 p21/p27 p21_p27->CDK2 Inhibits

Caption: CDK2 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow Experimental Workflow for this compound Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Drug_Preparation Prepare this compound Working Solutions Cell_Seeding->Drug_Preparation Treatment Treat Cells with this compound Cell_Seeding->Treatment Drug_Preparation->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Analysis->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analysis->Cell_Cycle Western_Blot Western Blot Analysis Analysis->Western_Blot End End Cell_Viability->End Cell_Cycle->End Western_Blot->End

Caption: General experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 488.53 g/mol ), add 204.7 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be required.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., CCNE1-amplified cell lines such as OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Cell culture plates or flasks

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Culture the chosen cell line in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and cell cycle analysis) at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and resume growth overnight.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. A typical starting range for a potent inhibitor like this compound would be from 0.1 nM to 1 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking the plate for 5-10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound in 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • After treatment, harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of CDK2 Pathway

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Cyclin A, anti-CDK2, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine changes in protein expression and phosphorylation status.[5][6][7][8][9]

References

Application Notes and Protocols for Cdk2-IN-23 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine protein kinase that plays a critical role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2][3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4][5][6] Cdk2-IN-23 is a highly potent and selective inhibitor of CDK2.[7] Its ability to specifically target CDK2 makes it a valuable tool for studying the biological functions of this kinase and for the development of novel anti-cancer therapies.

These application notes provide a detailed protocol for utilizing this compound in a kinase assay to determine its inhibitory activity against CDK2. The protocol is based on a widely used luminescence-based assay format that measures the amount of ADP produced, which is directly proportional to kinase activity.

Biochemical Data for this compound

The following table summarizes the key biochemical data for this compound.

ParameterValueReference
Target Cyclin-dependent kinase 2 (CDK2)[7]
IC₅₀ 0.29 nM[7]
Mechanism of Action ATP-competitive inhibitor[4]

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in cell cycle progression and the point of inhibition by this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 forms complex DNA_Replication DNA Replication CDK2->DNA_Replication promotes CyclinA Cyclin A CyclinA->CDK2 forms complex Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 inhibits

Caption: CDK2 signaling pathway and this compound inhibition.

Experimental Workflow for CDK2 Kinase Assay

The diagram below outlines the major steps for performing a CDK2 kinase assay to evaluate the inhibitory potential of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - CDK2/Cyclin A - Substrate (e.g., Histone H1) - ATP - this compound dilutions add_inhibitor Add this compound or Vehicle to 96-well plate prep_reagents->add_inhibitor add_enzyme Add CDK2/Cyclin A Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction detect_signal Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition and Determine IC₅₀ read_plate->analyze_data

Caption: Workflow for a CDK2 kinase inhibition assay.

Detailed Protocol: CDK2 Kinase Assay Using ADP-Glo™

This protocol is adapted for the use of this compound as an inhibitor and is based on the principles of the ADP-Glo™ Kinase Assay.[1][8]

Materials and Reagents:

  • Enzyme: Recombinant human CDK2/Cyclin A2 (e.g., Promega, BPS Bioscience)[8][9]

  • Inhibitor: this compound

  • Substrate: Histone H1 or a specific peptide substrate for CDK2[8][10]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • ATP

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • DMSO (for dissolving this compound)

  • 96-well white, opaque plates [9]

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Procedure:

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C or -80°C.[7]

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). This is to create a dose-response curve.

  • Kinase Buffer: Prepare the 1x Kinase Assay Buffer as per the manufacturer's instructions or the formulation provided above.[1]

  • CDK2/Cyclin A2 Enzyme: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 ng/µL.[9]

  • ATP and Substrate Solution: Prepare a solution containing both ATP and the substrate in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for CDK2 (approximately 0.785 µM, but can be optimized), and the substrate concentration should also be optimized.[11]

2. Assay Protocol (96-well plate format):

  • Step 1: Add Inhibitor: To the wells of a 96-well plate, add 5 µL of the serially diluted this compound or vehicle control (kinase buffer with the same final DMSO concentration). Include "no enzyme" controls (blank) and "enzyme without inhibitor" controls (positive control).[9]

  • Step 2: Add Enzyme: Add 10 µL of the diluted CDK2/Cyclin A2 enzyme to all wells except the "blank" controls. To the "blank" wells, add 10 µL of 1x Kinase Assay Buffer.[9]

  • Step 3: Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

  • Step 4: Initiate Kinase Reaction: Add 10 µL of the ATP/Substrate solution to all wells to start the kinase reaction. The final reaction volume will be 25 µL.

  • Step 5: Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Step 6: Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Step 7: Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Step 8: Measure Luminescence: Read the luminescence of the plate using a plate reader.

Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "blank" (no enzyme) wells from all other readings.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound can be calculated using the following formula:

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This application note provides a comprehensive guide for utilizing the potent and selective CDK2 inhibitor, this compound, in a standard kinase assay. The provided protocol, based on the robust ADP-Glo™ technology, offers a reliable method for determining the inhibitory activity of this compound and can be adapted for screening other potential CDK2 inhibitors. The detailed workflow and diagrams facilitate a clear understanding of the experimental process, from preparation to data analysis.

References

Application Notes and Protocols for Cdk2-IN-23 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Cdk2-IN-23, a highly potent and selective CDK2 inhibitor, in preclinical mouse models. The provided protocols are based on published data and are intended to guide researchers in designing and executing their own experiments.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a known driver in several human cancers, including certain types of ovarian and breast cancer. This compound (also referred to as Compound 17) is a potent and selective inhibitor of CDK2 with an IC50 of 0.29 nM.[1][2] Preclinical studies have demonstrated its ability to inhibit CDK2 pharmacodynamically and suppress tumor growth in CCNE1-amplified cancer models, making it a valuable tool for cancer research and drug development.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant selective CDK2 inhibitors used in in vivo mouse models.

Table 1: In Vivo Efficacy of this compound

CompoundDosage and RouteMouse ModelTumor TypeEfficacyPharmacodynamic EffectReference
This compound (Compound 17)30 mg/kg, once daily, oralNude mice with OVCAR3 xenograftsCCNE1-amplified Ovarian Cancer38% Tumor Growth Inhibition (TGI)~50% reduction in Rb phosphorylation[3]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose and RouteAUC (nM·h)Cmax (nM)T½ (h)Oral Bioavailability (%)Reference
Rat3 mg/kg, oral751---[3]
Cynomolgus Monkey3 mg/kg, oral5652-2.6 (IV)21%[3]

Table 3: In Vivo Dosages of Other Selective CDK2 Inhibitors for Reference

CompoundDosage and RouteMouse ModelTumor TypeEfficacyReference
BLU-222100 mg/kg, once dailyOVCAR-3 T2A xenograftsCCNE1-amplified Ovarian CancerTumor stasis[4][5]
Roscovitine75 mg/kg, twice dailyMMTV–LMW-cyclin E-T1; p53+/-Breast CancerSignificant delay in tumor formation[6]

Signaling Pathway

CDK2, in complex with Cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle. This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and further cell cycle progression. In cancers with CCNE1 amplification, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound selectively inhibits the kinase activity of CDK2, thereby preventing Rb phosphorylation and arresting the cell cycle.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates p16 p16INK4A p16->CyclinD_CDK46 E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) CyclinE Cyclin E (CCNE1) E2F->CyclinE Upregulates Transcription S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates Transcription CyclinE_CDK2 Cyclin E-CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper- phosphorylates p21_p27 p21/p27 p21_p27->CyclinE_CDK2 Cdk2_IN_23 This compound Cdk2_IN_23->CyclinE_CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle progression and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol is based on the methodology used to evaluate this compound in a CCNE1-amplified ovarian cancer xenograft model.[3]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., female NOD-SCID or BALB/c nude).
  • Age: 6-8 weeks.
  • Supplier: Charles River Laboratories, The Jackson Laboratory, or equivalent.
  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Line and Tumor Implantation:

  • Cell Line: OVCAR3 (ATCC® HTB-161™), a human ovarian adenocarcinoma cell line with CCNE1 amplification.
  • Cell Culture: Culture OVCAR3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 0.01 mg/ml bovine insulin.
  • Implantation: Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ OVCAR3 cells, resuspended in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel®, into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth using caliper measurements at least twice weekly.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Formulation and Administration of this compound:

  • Vehicle Formulation: While the specific vehicle used in the primary study is not detailed, a common formulation for oral gavage of similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare fresh daily.
  • Note: First, dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline. Ensure the solution is clear before administration. Sonication may be used to aid dissolution.
  • Dosage: 30 mg/kg.
  • Administration Route: Oral gavage (PO).
  • Frequency: Once daily (QD).
  • Control Group: Administer the vehicle solution to the control group following the same schedule.

5. Study Endpoints and Data Collection:

  • Treatment Duration: Typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
  • Measurements:
  • Tumor volume (2-3 times per week).
  • Body weight (2-3 times per week) to monitor toxicity.
  • Clinical observations of animal health daily.
  • Efficacy Calculation: Calculate Tumor Growth Inhibition (%TGI) at the end of the study.

6. Pharmacodynamic Analysis (Optional Satellite Group):

  • Include a satellite group of mice for tissue collection.
  • At a specified time point after the final dose (e.g., 2, 8, 24 hours), euthanize mice and harvest tumors.
  • Flash-freeze tumors in liquid nitrogen or fix in formalin for subsequent analysis.
  • Analysis: Perform Western blotting on tumor lysates to assess the phosphorylation status of Rb (e.g., pRb Ser807/811) and total Rb levels. A reduction in the pRb/total Rb ratio indicates target engagement.

Experimental Workflow Diagram

Experimental_Workflow A 1. OVCAR3 Cell Culture B 2. Subcutaneous Implantation in Nude Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups (Tumor Volume ~150 mm³) C->D E1 5a. Treatment Group: This compound (30 mg/kg, PO, QD) D->E1 E2 5b. Control Group: Vehicle (PO, QD) D->E2 F 6. Daily Monitoring: Body Weight & Animal Health E1->F E2->F G 7. Tumor Volume Measurement (2-3 times/week) F->G H 8. End of Study (e.g., Day 21) G->H I 9. Data Analysis: Tumor Growth Inhibition (%TGI) H->I J 10. (Optional) Tumor Harvest for Pharmacodynamics (pRb) H->J

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Conclusion

This compound is a potent preclinical tool for investigating the therapeutic potential of CDK2 inhibition in cancers with specific genetic backgrounds, such as CCNE1 amplification. The provided data and protocols offer a solid foundation for researchers to conduct robust in vivo studies. It is recommended to perform initial tolerability and pharmacokinetic studies to optimize the dosing regimen for specific mouse strains and experimental conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the selective Cdk2 inhibitor, Cdk2-IN-23, in cell-based assays. The following information includes recommended concentrations, experimental workflows, and methodologies for assessing the inhibitor's effects on cell viability and key signaling pathways.

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its activity is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. This compound is a highly potent and selective inhibitor of Cdk2, with a biochemical IC50 of 0.29 nM.[4] These notes provide guidance on applying this compound in a cellular context to investigate its anti-proliferative effects.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound for cell-based assays is cell-line dependent. A key factor in determining sensitivity to Cdk2 inhibition is the amplification of Cyclin E1 (CCNE1). Cells with CCNE1 amplification often exhibit a greater dependence on Cdk2 for proliferation.

Based on data from the selective Cdk2 inhibitor INX-315, the following concentration ranges are recommended as a starting point for determining the optimal concentration of this compound in your specific cell line of interest.

Cell Line CharacteristicRecommended Concentration Range (IC50)Average IC50
CCNE1 Amplified10 - 64 nM36 nM
CCNE1 Non-Amplified159 - 3560 nM1,435 nM

Data derived from studies on the selective Cdk2 inhibitor INX-315 in various cancer cell lines.[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

Cdk2_Signaling_Pathway G1_Phase G1 Phase CyclinE Cyclin E S_Phase S Phase (DNA Replication) Cdk2_CyclinE Cdk2/Cyclin E Complex CyclinE->Cdk2_CyclinE Cdk2 Cdk2 Cdk2->Cdk2_CyclinE Rb Rb Cdk2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates S_Phase_Genes->S_Phase Cdk2_IN_23 This compound Cdk2_IN_23->Cdk2_CyclinE Inhibits

Caption: Cdk2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT or CCK-8) Incubation->Viability_Assay Western_Blot_Prep Lyse cells and prepare protein extracts Incubation->Western_Blot_Prep Data_Analysis_Viability Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis_Viability End End Data_Analysis_Viability->End Western_Blot Perform Western Blot for p-Rb, Rb, and Cdk2 Western_Blot_Prep->Western_Blot Data_Analysis_WB Analyze protein expression and phosphorylation status Western_Blot->Data_Analysis_WB Data_Analysis_WB->End

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for solubilizing MTT formazan)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation

This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of Retinoblastoma protein (Rb), a key downstream substrate of Cdk2.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cdk2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control. A decrease in the p-Rb/total Rb ratio upon treatment with this compound indicates successful target engagement.

References

Application Notes and Protocols for Cdk2-IN-23 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression.[1][2] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3] Cdk2-IN-23 is a highly potent and selective inhibitor of Cdk2, with a reported IC50 of 0.29 nM.[4][5] These application notes provide a detailed protocol for utilizing this compound in Western blotting to investigate its effects on the Cdk2 signaling pathway in cancer cells.

Cdk2 Signaling Pathway

Cdk2 activity is primarily regulated by its association with Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is essential for the G1/S transition, while the Cdk2/Cyclin A complex is active during the S and G2 phases.[6] A key substrate of the Cdk2/Cyclin E complex is the Retinoblastoma protein (Rb).[7] Phosphorylation of Rb by Cdk2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[8] Inhibition of Cdk2 by this compound is expected to decrease the phosphorylation of Rb, leading to cell cycle arrest.

Cdk2_Signaling_Pathway cluster_G1_S G1/S Transition Cyclin E Cyclin E Cdk2/Cyclin E Cdk2/Cyclin E Cyclin E->Cdk2/Cyclin E Cdk2 Cdk2 Cdk2->Cdk2/Cyclin E Rb Rb Cdk2/Cyclin E->Rb phosphorylates p-Rb p-Rb Rb->p-Rb E2F E2F p-Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription This compound This compound This compound->Cdk2/Cyclin E inhibits

Cdk2 signaling pathway in G1/S transition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (Cdk2) 0.29 nM[4][5]
Recommended Cell Line OVCAR-3 (human ovarian adenocarcinoma, CCNE1-amplified)[9][10][11][12]
Recommended Treatment Concentration 10 nM - 1 µMBased on IC50 and typical cell-based assay concentrations
Recommended Treatment Time 6 - 24 hoursBased on typical timeframes to observe changes in protein phosphorylation

Experimental Protocol: Western Blotting for this compound Effects

This protocol details the steps to assess the impact of this compound on the phosphorylation of its downstream target, Rb, in a cancer cell line.

Materials and Reagents
  • Cell Line: OVCAR-3 (ATCC HTB-161)

  • Cell Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 0.01 mg/mL insulin.[1][2]

  • This compound: (e.g., MedChemExpress, HY-162255). Prepare a 10 mM stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE Gels: 4-12% Bis-Tris gels

  • Transfer Membrane: PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-total Cdk2

    • Rabbit anti-phospho-Cdk2 (Thr160)

    • Rabbit anti-total Rb

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blotting Workflow for this compound A 1. Cell Culture & Treatment - Seed OVCAR-3 cells - Treat with this compound (0, 10 nM, 100 nM, 1 µM) for 24h B 2. Cell Lysis - Wash with cold PBS - Lyse cells in RIPA buffer A->B C 3. Protein Quantification - Determine protein concentration using BCA assay B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Blocking - Block non-specific binding sites E->F G 7. Antibody Incubation - Primary antibody (overnight) - Secondary antibody (1 hour) F->G H 8. Detection - Add chemiluminescent substrate - Image the blot G->H I 9. Data Analysis - Quantify band intensities - Normalize to loading control H->I

Experimental workflow for Western blotting.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Culture OVCAR-3 cells in the recommended medium at 37°C in a humidified incubator with 5% CO2.

    • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours. The 0 µM well should be treated with the same volume of DMSO as the highest concentration of this compound.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with TBST.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser807/811) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional):

    • To probe for total Rb, total Cdk2, or β-Actin on the same membrane, the membrane can be stripped using a mild stripping buffer.

    • After stripping, wash the membrane extensively and repeat the blocking and antibody incubation steps with the next primary antibody.

Expected Results

Treatment of OVCAR-3 cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Rb at Ser807/811. The levels of total Rb and total Cdk2 should remain relatively unchanged. β-Actin levels should be consistent across all lanes, confirming equal protein loading. A decrease in phospho-Cdk2 (Thr160) may also be observed, indicating a reduction in Cdk2 activity.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient protein transferOptimize transfer time and conditions.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of washes.
Non-specific bands Antibody cross-reactivityUse a more specific antibody; optimize antibody dilution.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of Cdk2 in cell cycle regulation and its potential as a therapeutic target in cancer.

References

Application Notes and Protocols for Cdk2-IN-23 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Cdk2-IN-23 is a highly potent and selective inhibitor of Cdk2, with a reported IC50 of 0.29 nM in biochemical assays.[3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize potential anticancer agents.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates, including the Retinoblastoma protein (Rb).[1][4] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry.[1] By competitively binding to the ATP-binding pocket of Cdk2, inhibitors like this compound block this phosphorylation cascade, leading to cell cycle arrest at the G1/S checkpoint and, in many cancer cells, the induction of apoptosis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparative context with other selective Cdk2 inhibitors.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)Assay TypeReference
This compound Cdk20.29Biochemical[3]

Table 2: Kinase Selectivity Profile of a Representative Selective Cdk2 Inhibitor (Illustrative)

Note: Specific selectivity panel data for this compound is not publicly available. The following data for a representative selective Cdk2 inhibitor, NU6102, is provided for illustrative purposes.[7][8]

KinaseIC50 (nM)Fold Selectivity vs. Cdk2
Cdk2/cyclin A5.01
Cdk1/cyclin B25050
Cdk4/cyclin D1>10,000>2000
Cdk5/p25183.6
Cdk7/cyclin H4,400880
Cdk9/cyclin T1,100220

Table 3: Anti-proliferative Activity of a Representative Selective Cdk2 Inhibitor in Cancer Cell Lines (Illustrative)

Note: Specific anti-proliferative IC50 values for this compound across a panel of cell lines are not publicly available. The following data for a representative Cdk2 inhibitor is provided for illustrative purposes.[9][10]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.5
HCT116Colon Cancer2.1
A2780Ovarian Cancer0.8
U2OSOsteosarcoma1.2

Experimental Protocols

Biochemical High-Throughput Screening (HTS) for Cdk2 Inhibitors

This protocol describes a generic, adaptable biochemical assay for screening compound libraries against Cdk2 activity using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

  • Cdk2 substrate peptide (e.g., a peptide derived from Histone H1 or Rb)

  • ATP

  • This compound (as a positive control)

  • Compound library

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating: Prepare serial dilutions of the compound library and this compound in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells with DMSO only as a negative control.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the Cdk2 enzyme and substrate peptide in kinase assay buffer. The optimal concentrations of enzyme and substrate should be predetermined in an assay development phase.

  • Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells.

  • ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for Cdk2. Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Cdk2 activity. Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Cell-Based High-Throughput Screening: Cell Viability Assay

This protocol describes a cell-based assay to assess the anti-proliferative effects of compounds identified in the primary biochemical screen, using the MTT colorimetric assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (as a positive control)

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds and this compound in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with medium and DMSO as vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][11][12] Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Cdk2 Signaling Pathway in Cell Cycle Progression

Cdk2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_Cdk46 Cyclin D / Cdk4/6 Mitogenic_Signals->CyclinD_Cdk46 Activates Rb Rb CyclinD_Cdk46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F CyclinE_Cdk2 Cyclin E / Cdk2 E2F->CyclinE_Cdk2 Promotes Transcription S_Phase_Entry S-Phase Entry & DNA Replication E2F->S_Phase_Entry Activates Transcription p21_p27 p21 / p27 p21_p27->CyclinE_Cdk2 Inhibits CyclinA_Cdk2 Cyclin A / Cdk2 p21_p27->CyclinA_Cdk2 Inhibits CyclinE_Cdk2->Rb Hyper-phosphorylates (inactivates) CyclinE_Cdk2->S_Phase_Entry Promotes CyclinA_Cdk2->S_Phase_Entry Maintains Cdk2_IN_23 This compound Cdk2_IN_23->CyclinE_Cdk2 Inhibits Cdk2_IN_23->CyclinA_Cdk2

Caption: Cdk2 signaling pathway in G1/S phase transition.

High-Throughput Screening Workflow for Cdk2 Inhibitors

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Biochemical Cdk2 Assay Compound_Library->Primary_Screen Data_Analysis_Primary Data Analysis: % Inhibition, Z' Primary_Screen->Data_Analysis_Primary Hit_Identification Hit Identification Data_Analysis_Primary->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: Cell-Based Viability Assay Dose_Response->Secondary_Screen Data_Analysis_Secondary Data Analysis: Cellular IC50 Secondary_Screen->Data_Analysis_Secondary Hit_Validation Hit Validation Data_Analysis_Secondary->Hit_Validation Selectivity_Profiling Selectivity Profiling: Kinase Panel Screen Hit_Validation->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

Application Notes and Protocols for Cdk2-IN-23 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-23 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Dysregulation of the CDK2/cyclin E1 complex is a known driver of tumor growth and proliferation in various human cancers.[1][2][4] this compound, identified as compound 17 in its discovery publication, demonstrates significant potential as a therapeutic agent, particularly in cancers with amplification of the CCNE1 gene.[1][3] These application notes provide a summary of cell lines sensitive to this compound and detailed protocols for its use in key cellular assays.

Cell Line Sensitivity to this compound

Treatment with this compound has been shown to inhibit the proliferation of various cancer cell lines, with particular sensitivity observed in those with CCNE1 amplification. The half-maximal inhibitory concentration (IC50) values for this compound are summarized below.

Cell LineCancer TypeCCNE1 Amplification StatusThis compound IC50 (nM)
OVCAR3Ovarian CancerAmplified0.29[1][2][3][4]
Note: The IC50 value is derived from the primary research article identifying this compound as "compound 17". Further internal or published studies may reveal IC50 values for additional cell lines.

Signaling Pathway Modulated by this compound

This compound primarily targets the CDK2/Cyclin E complex, a critical regulator of the G1 to S phase transition in the cell cycle. Inhibition of CDK2 by this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylates E2F_free E2F (free) pRb_E2F->E2F_free Cyclin_E_synthesis Cyclin E Synthesis E2F_free->Cyclin_E_synthesis S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_synthesis->Cyclin_E_CDK2 pRb_p Hyperphosphorylated pRb Cyclin_E_CDK2->pRb_p Hyperphosphorylates pRb DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cdk2_IN_23 This compound Cdk2_IN_23->Cyclin_E_CDK2 Inhibits

Figure 1: this compound inhibits the CDK2/Cyclin E complex, preventing Rb hyperphosphorylation and halting cell cycle progression at the G1/S transition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well clear flat-bottom plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.05 nM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTS or MTT reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell_Viability_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day5 Day 5 cluster_Analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare this compound serial dilutions Treat_Cells Treat cells with this compound Prepare_Compound->Treat_Cells Add_MTS Add MTS/MTT reagent Incubate Incubate for 1-4 hours Add_MTS->Incubate Read_Plate Read absorbance Incubate->Read_Plate Calculate_Viability Calculate % viability Read_Plate->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.
Western Blot Analysis for Target Engagement (pRb Phosphorylation)

This protocol is to assess the inhibition of CDK2 activity in cells by measuring the phosphorylation of its substrate, Rb, at Ser807/811.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total Rb and a loading control (GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence).

Disclaimer

This compound is for research use only and is not for use in humans. The information provided in these application notes is intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Cdk2-IN-23 (QR-6401)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-23, also identified in scientific literature as QR-6401 (compound 23), is a highly potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4][5][6]. CDK2 is a key regulator of the cell cycle, particularly the transition from G1 to S phase, and its dysregulation is implicated in the proliferation of various cancer types[7][8][9][10][11]. QR-6401 has demonstrated significant anti-tumor efficacy in preclinical models, particularly in cancers with high Cyclin E1 (CCNE1) expression, and represents a promising therapeutic agent for further investigation[1][3][4][5][6]. These application notes provide a comprehensive overview of the in vitro and in vivo applications of QR-6401, including detailed experimental protocols and quantitative data to guide researchers in its use.

Data Presentation

In Vitro Potency and Selectivity

QR-6401 exhibits high potency against CDK2 and selectivity over other cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for QR-6401 against a panel of kinases.

Kinase TargetIC50 (nM)
CDK2/Cyclin E10.37
CDK9/Cyclin T110
CDK1/Cyclin A222
CDK6/Cyclin D334
CDK4/Cyclin D145
GSK3β>1000
Data sourced from Yu et al., ACS Med Chem Lett. 2023[1][2].
In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of QR-6401.

SpeciesDose (mg/kg, PO)AUC (h·ng/mL)Bioavailability (%)
Rat (SD)5-50
Mouse (BALB/c nude)20758-
Mouse (BALB/c nude)1005587-
Data reflects a superproportional increase in AUC with dose in mice, suggesting potential saturation of clearance mechanisms. Data sourced from Yu et al., ACS Med Chem Lett. 2023[1].
In Vivo Efficacy

QR-6401 has shown robust anti-tumor activity in a xenograft model of ovarian cancer.

Cancer ModelTreatmentDurationTumor Growth Inhibition (TGI) (%)
OVCAR3 (Ovarian)50 mg/kg, twice daily, oral gavage28 days78
Data sourced from Yu et al., ACS Med Chem Lett. 2023[1][3][4][5].

Signaling Pathway and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 activates CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes QR6401 QR-6401 QR6401->Cyclin_E_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.

In Vivo Xenograft Study Workflow

In_Vivo_Xenograft_Workflow Cell_Culture 1. OVCAR3 Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration (Vehicle or QR-6401) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Workflow for an in vivo ovarian cancer xenograft study.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of QR-6401 against CDK2/Cyclin E1 using a biochemical assay format, such as LanthaScreen® or ADP-Glo™.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a peptide substrate for CDK2)

  • QR-6401 (this compound)

  • Detection reagents (e.g., LanthaScreen® Eu-anti-tag antibody and tracer, or ADP-Glo™ reagents)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of QR-6401 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin E1 enzyme and substrate in kinase buffer to the desired concentrations.

  • Assay Reaction: a. Add the diluted QR-6401 or vehicle (DMSO) to the assay plate. b. Add the enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., LanthaScreen® antibody and tracer, or ADP-Glo™ reagent followed by kinase detection reagent). b. Incubate for the recommended time to allow for signal development.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of QR-6401 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Ovarian Cancer Xenograft Model

This protocol outlines the in vivo evaluation of QR-6401 in a subcutaneous OVCAR3 human ovarian cancer xenograft model.

Materials:

  • OVCAR3 human ovarian cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel

  • QR-6401 (this compound)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture OVCAR3 cells in standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers and calculating the tumor volume (Volume = 0.5 x length x width^2). When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment: a. Prepare a formulation of QR-6401 in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume). b. Administer QR-6401 or vehicle to the respective groups via oral gavage twice daily for the duration of the study (e.g., 28 days)[1].

  • Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the general health and behavior of the animals daily.

  • Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group. c. For pharmacodynamic studies, tumors can be collected at specific time points after the final dose for biomarker analysis (e.g., Western blot for phosphorylated Rb)[1].

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Cdk2-IN-23 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Cdk2-IN-23 in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its therapeutic potential is being explored in cancer research.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, meaning it has poor solubility in water-based (aqueous) solutions such as cell culture media and buffers. This can lead to precipitation, reducing the effective concentration of the inhibitor in experiments and yielding inaccurate or irreproducible results.

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: this compound's solubility is primarily dictated by its chemical structure. With a molecular formula of C₂₀H₂₇F₃N₆O₃S and a molecular weight of 488.53 g/mol , its significant carbon backbone and fluorine content contribute to its hydrophobicity.[1] A key indicator of this is the partition coefficient (LogP), which is a measure of a compound's lipophilicity. A higher LogP value indicates lower solubility in water. The estimated LogP for this compound is 3.85 , signifying its preference for lipid-like environments over aqueous ones.

PropertyValueSource
Molecular FormulaC₂₀H₂₇F₃N₆O₃SMedChemExpress
Molecular Weight488.53 g/mol MedChemExpress
Estimated LogP3.85Calculated

Q3: How does this compound function as a CDK2 inhibitor?

A3: this compound acts as a kinase-selective inhibitor, targeting the ATP-binding pocket of CDK2. By occupying this site, it prevents the binding of ATP, which is necessary for the kinase to phosphorylate its target proteins. This inhibition of CDK2 activity leads to cell cycle arrest, providing a mechanism for its anti-cancer effects.

cluster_activation CDK2 Activation cluster_inhibition Inhibition by this compound CDK2 CDK2 Active_Complex Active CDK2/Cyclin Complex CDK2->Active_Complex forms Cyclin Cyclin E/A Cyclin->Active_Complex ATP ATP Phosphorylation Phosphorylation ATP->Phosphorylation Substrate Substrate Protein (e.g., Rb) Substrate->Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate CellCycle Cell Cycle Progression Phosphorylated_Substrate->CellCycle Cdk2_IN_23 This compound Cdk2_IN_23->Active_Complex binds to ATP pocket Active_Complex->Phosphorylation catalyzes Phosphorylation->Phosphorylated_Substrate G start Start weigh 1. Weigh this compound powder start->weigh add_dmso 2. Add appropriate volume of fresh, anhydrous DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex sonicate 4. Sonicate in an ultrasonic bath until solution is clear vortex->sonicate store 5. Aliquot and store at -20°C or -80°C sonicate->store end End store->end start Start: Prepare concentrated DMSO stock add_peg 1. Add 10% volume of DMSO stock to 40% volume of PEG300 start->add_peg mix1 2. Mix until clear add_peg->mix1 add_tween 3. Add 5% volume of Tween-80 mix1->add_tween mix2 4. Mix until clear add_tween->mix2 add_saline 5. Add 45% volume of saline mix2->add_saline mix3 6. Mix until clear add_saline->mix3 end End: Final formulation ready for use mix3->end

References

Optimizing Cdk2-IN-23 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk2-IN-23, a potent and selective Cdk2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing the inhibitor's concentration to achieve maximal efficacy while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), with an in vitro IC50 value of 0.29 nM.[1] By binding to the ATP-binding site of Cdk2, it prevents the phosphorylation of key substrates, leading to cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis.[2][3]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: Due to the high potency of this compound, it is recommended to start with a low nanomolar concentration range and perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A starting range of 1 nM to 1 µM is often a reasonable starting point for initial experiments.

Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A3: The optimal concentration will be cell-line dependent. It is crucial to perform a cytotoxicity assay, such as the MTT or MTS assay, to determine the concentration at which this compound becomes toxic to your cells of interest. The goal is to identify a concentration that effectively inhibits Cdk2 without causing significant cell death in your experimental timeframe.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: Several factors could contribute to this:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to Cdk2 inhibition.

  • Off-target effects: Although this compound is highly selective, at higher concentrations, off-target effects on other kinases, such as Cdk1, could contribute to toxicity.[4] It is crucial to use the lowest effective concentration.

  • Experimental conditions: Ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels and that the cells are healthy and not overly confluent before adding the inhibitor.

Q5: How can I confirm that this compound is inhibiting Cdk2 in my cells?

A5: You can assess Cdk2 inhibition through several methods:

  • Western Blotting: Analyze the phosphorylation status of known Cdk2 substrates, such as Retinoblastoma protein (Rb) at Ser807/811 or SMAD3. A decrease in phosphorylation indicates Cdk2 inhibition.

  • In Vitro Kinase Assay: Immunoprecipitate Cdk2 from treated and untreated cell lysates and perform an in vitro kinase assay using a recombinant substrate like Histone H1.

  • Flow Cytometry: Analyze the cell cycle profile. Cdk2 inhibition is expected to cause an accumulation of cells in the G1 phase.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in kinase assay 1. Non-specific antibody binding.2. Autophosphorylation of the kinase.1. Use a highly specific Cdk2 antibody for immunoprecipitation.2. Include a "no substrate" control to measure background phosphorylation.
No significant Cdk2 inhibition observed 1. Inhibitor concentration is too low.2. Inactive inhibitor.3. Cell line is resistant.1. Perform a dose-response experiment to determine the optimal concentration.2. Ensure proper storage and handling of the this compound stock solution.3. Confirm Cdk2 expression in your cell line. Some cell lines may have compensatory mechanisms.
Inconsistent results in cell viability assays 1. Uneven cell seeding.2. Edge effects in the microplate.3. Variation in inhibitor concentration.1. Ensure a single-cell suspension and proper mixing before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Prepare a fresh serial dilution of the inhibitor for each experiment.
Difficulty in interpreting apoptosis assay results 1. Sub-optimal staining concentrations of Annexin V/Propidium Iodide.2. Inappropriate gating during flow cytometry analysis.1. Titrate the Annexin V and Propidium Iodide to determine the optimal concentrations for your cell type.2. Use single-stained and unstained controls to set up proper compensation and gates.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the appropriate time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

In Vitro Cdk2 Kinase Assay

This assay measures the activity of immunoprecipitated Cdk2.

Materials:

  • Cell lysates (treated and untreated with this compound)

  • Anti-Cdk2 antibody

  • Protein A/G agarose beads

  • Histone H1 (substrate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Lyse cells and quantify protein concentration.

  • Incubate 200-500 µg of protein lysate with anti-Cdk2 antibody for 2-4 hours at 4°C.

  • Add Protein A/G agarose beads and incubate for another hour.

  • Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

  • Resuspend the beads in 20 µL of kinase assay buffer containing 10 µg of Histone H1 and 10 µCi of [γ-³²P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 2X SDS sample buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film.

Visualizations

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_A->Cyclin_A_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Transition Cyclin_E_CDK2->G1_S_Transition FOXO1 FOXO1 Cyclin_E_CDK2->FOXO1 phosphorylates SMAD3 SMAD3 Cyclin_E_CDK2->SMAD3 phosphorylates DNA_Replication DNA Replication Cyclin_A_CDK2->DNA_Replication Apoptosis Apoptosis Cyclin_A_CDK2->Apoptosis p21_p27 p21 / p27 p21_p27->Cyclin_E_CDK2 p21_p27->Cyclin_A_CDK2 Cdk2_IN_23 This compound Cdk2_IN_23->CDK2

Caption: Simplified Cdk2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Kinase_Assay Cdk2 Kinase Assay (Western Blot / In Vitro) Treatment->Kinase_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Determine Optimal Non-Toxic Concentration Data_Analysis->Conclusion

Caption: General experimental workflow for optimizing this compound concentration.

References

Cdk2-IN-23 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Cdk2-IN-23, a highly potent and selective CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. By inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cancer cell lines, induction of apoptosis.

Q2: What is the IC50 of this compound?

A2: this compound is a highly potent inhibitor with a reported IC50 of 0.29 nM against CDK2. However, it is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration in the assay.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO. For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent ATP concentration in kinase assays.Ensure that the ATP concentration is consistent across all assays and ideally close to the Km value for CDK2.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density to avoid confluency-related artifacts.
Incomplete solubilization of the inhibitor.Ensure complete dissolution of this compound in DMSO before further dilution in culture medium. Gentle warming and vortexing may be necessary.
Lower than expected potency in cell-based assays compared to biochemical assays. High plasma protein binding in culture medium.Consider using serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line.
Cell membrane permeability issues.While less common for small molecules, if suspected, consider using alternative cell lines or performing permeabilization assays.
Drug efflux pumps.Some cell lines overexpress efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility.
Unexpected off-target effects. Inhibition of other kinases.Perform a kinase selectivity screen to identify potential off-target kinases. CDK1 is a common off-target for CDK2 inhibitors.[1] Use the lowest effective concentration of this compound to minimize off-target effects.
Inconsistent results in Western blotting for phospho-Rb. Suboptimal antibody performance.Validate your phospho-Rb antibody with positive and negative controls.
Timing of sample collection.Create a time-course experiment to determine the optimal time point for observing changes in Rb phosphorylation after this compound treatment.
Protein degradation.Use protease and phosphatase inhibitors in your lysis buffer.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound (Example)

KinaseIC50 (nM)Selectivity (Fold vs. CDK2)
CDK2 0.29 1
CDK12586
CDK4>1000>3448
CDK6>1000>3448
CDK9150517
GSK3β>1000>3448

Note: This table is an example based on data for a similar selective CDK2 inhibitor (QR-6401) and requires specific experimental data for this compound.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (Example)

Concentration (nM)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)453520
1602515
10751510
10085105

Note: This table is a hypothetical example and requires specific experimental data for this compound.

Table 3: Induction of Apoptosis by this compound in a Representative Cancer Cell Line (Example)

Concentration (nM)% Apoptotic Cells (Annexin V positive)
0 (Vehicle)5
1020
5045
10065

Note: This table is a hypothetical example and requires specific experimental data for this compound.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Seeding: Seed your cells of interest in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: Western Blot for Phospho-Retinoblastoma (p-Rb)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Rb and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phospho-Rb.

Visualizations

Cdk2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb E2F E2F pRb->E2F inhibits pRb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 inhibits

Caption: Simplified Cdk2 signaling pathway at the G1/S transition.

Experimental_Workflow_Cell_Cycle cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Fixation 4. Fix with Ethanol Harvest->Fixation Staining 5. Stain with PI/RNase Fixation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Yes Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Yes Check_Protocol Review Experimental Protocol Start->Check_Protocol Yes Optimize_Conc Optimize Inhibitor Concentration Check_Reagents->Optimize_Conc Check_Cells->Optimize_Conc Check_Protocol->Optimize_Conc Optimize_Time Optimize Treatment Duration Optimize_Conc->Optimize_Time Check_Off_Target Consider Off-Target Effects Optimize_Time->Check_Off_Target Resolved Problem Resolved Check_Off_Target->Resolved

References

Technical Support Center: Overcoming Resistance to Cdk2-IN-23 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk2-IN-23. The information is designed to help users anticipate and overcome potential resistance mechanisms during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a reported IC50 of 0.29 nM[1][2]. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. This compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates. This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.

Q2: In which cancer types is this compound expected to be most effective?

This compound is expected to be particularly effective in cancers that are dependent on CDK2 activity for their proliferation. This includes, but is not limited to, cancers with amplification or overexpression of CCNE1 (the gene encoding Cyclin E1)[1][2]. High levels of Cyclin E lead to hyperactivation of CDK2, making these tumors "addicted" to the CDK2 signaling pathway. Ovarian, breast, and lung cancers are among the tumor types that frequently exhibit CCNE1 amplification.

Q3: What are the known or anticipated mechanisms of resistance to CDK2 inhibitors like this compound?

While specific resistance mechanisms to this compound have not been extensively documented, based on studies with other CDK2 inhibitors, the following mechanisms can be anticipated:

  • Upregulation of CDK2: An increase in the total amount of CDK2 protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition[3].

  • Amplification or Overexpression of CCNE1 (Cyclin E1): Increased levels of Cyclin E can lead to the formation of more CDK2/Cyclin E complexes, potentially overcoming the inhibitory effect of this compound.

  • Selection of Polyploid Cells: Cancer cell populations are often heterogeneous. Treatment with a CDK2 inhibitor can select for pre-existing polyploid cells that are less sensitive to the inhibitor[3].

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways that can promote cell cycle progression independently of CDK2 can confer resistance.

Q4: How can I determine if my cells have developed resistance to this compound?

Resistance to this compound can be identified by a rightward shift in the dose-response curve, indicating a higher IC50 value compared to the parental, sensitive cell line. This can be determined using a cell viability assay such as the MTT or CellTiter-Glo assay. A significant increase in the IC50 (e.g., >10-fold) is a strong indicator of resistance.

Troubleshooting Guides

Issue 1: Decreased or Loss of this compound Efficacy in Cell Culture

Symptoms:

  • The IC50 of this compound in your cell line has significantly increased.

  • You observe reduced G1/S arrest or apoptosis at previously effective concentrations.

  • Cells continue to proliferate in the presence of the inhibitor.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response experiment to confirm the shift in IC50. 2. Investigate Mechanism: Analyze resistant cells for the molecular changes outlined in the FAQs (e.g., CDK2/Cyclin E levels, ploidy). 3. Combination Therapy: Consider combining this compound with other agents that target potential bypass pathways.
Incorrect inhibitor concentration 1. Verify Stock Solution: Ensure the stock solution of this compound is correctly prepared and stored to avoid degradation. 2. Fresh Dilutions: Always prepare fresh dilutions from the stock for each experiment.
Cell line heterogeneity 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population to study the heterogeneity of resistance. 2. Characterize Clones: Analyze individual clones for different resistance mechanisms.
Issue 2: Inconsistent Results in Western Blotting for CDK2 Pathway Proteins

Symptoms:

  • Difficulty detecting changes in phosphorylated Rb (p-Rb) levels after this compound treatment.

  • Inconsistent levels of total CDK2 or Cyclin E.

  • High background or non-specific bands.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Suboptimal antibody performance 1. Antibody Validation: Validate primary antibodies for specificity using positive and negative controls. 2. Optimize Antibody Dilution: Titrate the primary antibody to find the optimal concentration that maximizes signal and minimizes background.
Sample degradation 1. Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. 2. Rapid Sample Processing: Process cell lysates quickly and on ice to prevent protein degradation.
Loading inconsistencies 1. Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading. 2. Use a Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to normalize for any loading differences.

Quantitative Data

Table 1: Potency of this compound

Compound Target IC50 (nM) Reference
This compoundCDK20.29[1][2]

Table 2: Example IC50 Values for CDK2 Inhibitors in Sensitive vs. Resistant Cell Lines (Illustrative)

Cell Line Inhibitor IC50 (µM) - Sensitive IC50 (µM) - Resistant Fold Resistance Reference
OVCAR-3PHA-533533~0.1>1.0>10(Inferred from general CDK2 inhibitor resistance studies)
MCF7Dinaciclib~0.05>0.5>10(Inferred from general CDK2 inhibitor resistance studies)

Note: Data in Table 2 is illustrative and based on general findings for CDK2 inhibitors, as specific resistance data for this compound is not yet widely available.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Dose Escalation: Culture the parental cells in the continuous presence of this compound, starting at a concentration equal to the IC50.

  • Gradual Increase in Concentration: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x increase at each step).

  • Monitor Cell Growth: Continuously monitor the cells for signs of recovery and proliferation.

  • Establishment of Resistant Population: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Characterization of Resistant Cells: Once a resistant population is established, perform a full dose-response analysis to determine the new IC50.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

  • Molecular Characterization: Analyze the resistant cells for potential mechanisms of resistance (e.g., Western blotting for CDK2/Cyclin E, flow cytometry for ploidy).

Protocol 2: Western Blot Analysis of CDK2 Pathway Activity
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (Ser807/811), total Rb, CDK2, Cyclin E, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb p E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry transcription CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->Rb p p21_p27 p21/p27 p21_p27->CDK2_Cyclin_E Cdk2_IN_23 This compound Cdk2_IN_23->CDK2_Cyclin_E

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Start Start with Parental Sensitive Cell Line IC50_determination Determine IC50 of this compound Start->IC50_determination Dose_escalation Culture cells with increasing concentrations of this compound IC50_determination->Dose_escalation Monitor_growth Monitor for cell proliferation Dose_escalation->Monitor_growth Monitor_growth->Dose_escalation Cells recover Resistant_population Establish Resistant Population Monitor_growth->Resistant_population Cells proliferate at high dose Characterize Characterize Resistant Phenotype (IC50, Proliferation) Resistant_population->Characterize Investigate Investigate Resistance Mechanisms (Western Blot, Flow Cytometry, etc.) Characterize->Investigate

Caption: Experimental workflow for generating this compound resistant cell lines.

Troubleshooting_Tree Start Reduced this compound Efficacy Check_Reagents Verify Inhibitor Stock and Dilutions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Prepare_New Prepare Fresh Stock and Dilutions Reagents_OK->Prepare_New No Confirm_Resistance Confirm IC50 Shift with Dose-Response Assay Reagents_OK->Confirm_Resistance Yes Resistance_Confirmed Resistance Confirmed? Confirm_Resistance->Resistance_Confirmed Re_evaluate_Protocol Re-evaluate Experimental Protocol (Cell density, incubation time, etc.) Resistance_Confirmed->Re_evaluate_Protocol No Investigate_Mechanism Investigate Resistance Mechanism Resistance_Confirmed->Investigate_Mechanism Yes Upregulation Upregulation of CDK2/Cyclin E? Investigate_Mechanism->Upregulation Ploidy_Change Change in Ploidy? Investigate_Mechanism->Ploidy_Change Western_Blot Perform Western Blot Upregulation->Western_Blot Check Flow_Cytometry Perform Flow Cytometry Ploidy_Change->Flow_Cytometry Check Combination_Therapy Consider Combination Therapy Western_Blot->Combination_Therapy Flow_Cytometry->Combination_Therapy

Caption: Troubleshooting decision tree for addressing reduced this compound efficacy.

References

Cdk2-IN-23 protocol refinement for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-23, a VHL-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 2 (CDK2). This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to facilitate the successful use of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It functions by simultaneously binding to CDK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome.[1] This targeted protein degradation approach allows for the study of CDK2 loss-of-function with high specificity.

Q2: How should I reconstitute and store this compound?

A2: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]

Q3: What is the optimal concentration range for this compound in cell culture?

A3: The optimal concentration of a PROTAC is highly cell line-dependent and must be determined empirically.[4] It is crucial to perform a dose-response experiment, typically ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM), to determine the optimal concentration for CDK2 degradation in your specific cell line.[5] Be aware of the "hook effect," where excessively high concentrations can lead to reduced degradation efficiency.[6][7][8]

Q4: How long does it take to observe CDK2 degradation?

A4: The kinetics of PROTAC-mediated degradation can vary between cell lines.[4] A time-course experiment is recommended to determine the optimal treatment duration. Significant degradation can often be observed within 4 to 24 hours of treatment.[5]

Q5: What are the appropriate negative and positive controls for my experiment?

A5:

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to assess the effect of the solvent on the cells.

    • A non-degrading epimer or an inactive analog of the PROTAC, if available, to control for effects unrelated to degradation.[9]

  • Positive Controls:

    • A known CDK2 inhibitor to compare the phenotypic effects of inhibition versus degradation.[10]

    • Treatment with a proteasome inhibitor (e.g., MG132) alongside this compound. If this compound is working correctly, CDK2 levels should be "rescued" in the presence of the proteasome inhibitor.

Data Presentation

The efficacy of this compound can be quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values, which vary across different cell lines.

ParameterDescriptionTypical Range (Cell Line Dependent)
DC50 The concentration of this compound required to degrade 50% of the target protein (CDK2).Low nM to µM
Dmax The maximum percentage of CDK2 degradation achievable with this compound.>80%
GI50 The concentration of this compound that causes 50% inhibition of cell growth.Varies

Visualized Workflows and Pathways

This compound Mechanism of Action

cluster_0 Cellular Environment CDK2 CDK2 (Target Protein) Ternary CDK2-PROTAC-VHL Complex CDK2->Ternary Forms Ternary Complex PROTAC This compound (PROTAC) PROTAC->CDK2 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->Ternary Forms Ternary Complex VHL->Ternary Ub Ubiquitin Ub->Ternary Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades CDK2 CDK2_Ub Ubiquitinated CDK2 Ternary->CDK2_Ub Ubiquitination CDK2_Ub->Proteasome Targeted for Degradation

Caption: Mechanism of this compound mediated protein degradation.

General Experimental Workflow

cluster_workflow Experimental Protocol Flow A 1. Cell Seeding Seed cells at appropriate density B 2. Treatment Add this compound at various concentrations and time points A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Western Blot Analyze CDK2 protein levels C->D E 5. Downstream Assays (Cell Viability, Cell Cycle Analysis) C->E F 6. Data Analysis Determine DC50, Dmax, and phenotypic effects D->F E->F Start Start Troubleshooting Problem Problem Encountered Start->Problem NoDeg No CDK2 Degradation Problem->NoDeg No Degradation HighTox High Cytotoxicity Problem->HighTox High Toxicity Hook Hook Effect Observed Problem->Hook Reduced degradation at high doses Sol_NoDeg1 Verify Compound Integrity: - Check storage conditions - Use fresh dilution NoDeg->Sol_NoDeg1 First Check Sol_NoDeg2 Optimize Conditions: - Perform broad dose-response - Extend time course (up to 48h) NoDeg->Sol_NoDeg2 Next Step Sol_NoDeg3 Check Cell Line Components: - Confirm VHL expression - Ensure Ubiquitin-Proteasome System is active NoDeg->Sol_NoDeg3 If problem persists Sol_NoDeg4 Run Proteasome Inhibitor Control: - Co-treat with MG132 to confirm proteasome-dependent mechanism NoDeg->Sol_NoDeg4 To confirm mechanism Sol_HighTox1 Lower Concentration: - Degradation may occur at non-toxic concentrations HighTox->Sol_HighTox1 Sol_HighTox2 Reduce Treatment Time: - Shorter incubation may be sufficient for degradation HighTox->Sol_HighTox2 Sol_HighTox3 Assess Off-Target Effects: - Compare phenotype to CDK2 siRNA - Use inactive epimer control if available HighTox->Sol_HighTox3 Sol_Hook1 Lower Concentration Range: - The 'sweet spot' for ternary complex formation is at lower concentrations Hook->Sol_Hook1 Sol_Hook2 Refine Dose-Response Curve: - Use more data points at the lower end of your concentration range Hook->Sol_Hook2

References

Technical Support Center: Cdk2-IN-23 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Cdk2-IN-23 during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.29 nM.[1] CDK2 is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells where CDK2 activity is dysregulated.[2][3] This makes it a promising agent for cancer research, especially in tumors with amplification of Cyclin E1 (CCNE1), a key partner of CDK2.[1]

Q2: What are the common side effects observed with selective CDK2 inhibitors in vivo?

Preclinical and early clinical studies of selective CDK2 inhibitors, such as BLU-222 and PF-07104091, have demonstrated a generally tolerable safety profile. The most frequently reported treatment-related adverse events include:

  • Nausea[3][4][5]

  • Vomiting[3][4][5]

  • Diarrhea[3][4][5]

  • Fatigue[3][4][5]

  • Anemia[3][4][5]

It is important to note that highly selective CDK2 inhibitors tend to have a better toxicity profile compared to less selective or pan-CDK inhibitors.[3][6]

Q3: How can I minimize the side effects of this compound in my animal models?

Minimizing side effects involves careful planning and execution of your in vivo studies. Key strategies include:

  • Dose Optimization: Conduct a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. Start with a low dose and escalate gradually while monitoring for signs of toxicity.

  • Appropriate Formulation and Administration: Use a well-tolerated vehicle for drug delivery. A commonly used formulation for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[7] The route and frequency of administration should also be optimized.

  • Supportive Care: Provide supportive care to the animals, such as maintaining hydration and nutrition, especially if gastrointestinal side effects are observed.[8][9] Enriched housing environments may also contribute to better overall animal well-being.[10]

  • Close Monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity. This should include regular body weight measurements, clinical observations, and, if necessary, hematological analysis.

Q4: What is a suitable vehicle for in vivo administration of this compound?

While the optimal vehicle for this compound should be determined empirically, a common formulation for pyrimidine-based inhibitors and other small molecules for in vivo use is a mixture of solvents to ensure solubility and bioavailability. A general-purpose vehicle that can be tested is:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween-80

  • 45-60% Saline or PBS[7]

It is crucial to prepare the formulation by sequentially dissolving the compound in DMSO first, then adding PEG300, followed by Tween-80, and finally the aqueous component, ensuring the solution is clear at each step.[7]

Troubleshooting Guides

Problem: Excessive Weight Loss or Dehydration in Treated Animals
  • Possible Cause: Gastrointestinal toxicity (diarrhea, nausea, anorexia) is a common side effect of CDK2 inhibitors.[3][5]

  • Troubleshooting Steps:

    • Assess Severity: Monitor the percentage of body weight loss. A loss of 15-20% is often a humane endpoint.

    • Reduce Dose: Consider reducing the dose of this compound in subsequent cohorts.

    • Supportive Care: Provide supplemental hydration with subcutaneous injections of sterile saline. Ensure easy access to palatable, high-moisture food.

    • Anti-diarrheal Medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents, although their efficacy in this specific context needs to be evaluated.

    • Monitor Stool: Observe the consistency of the stool to track the severity of diarrhea.

Problem: Signs of Anemia (Pale Paws and Ears, Lethargy)
  • Possible Cause: Hematological toxicity, specifically anemia, has been reported with selective CDK2 inhibitors.[3][5]

  • Troubleshooting Steps:

    • Hematological Analysis: Collect a small blood sample (e.g., via tail vein) for a complete blood count (CBC) to quantify red blood cell count, hemoglobin, and hematocrit.

    • Dose Adjustment: If anemia is confirmed, consider reducing the dose or the frequency of this compound administration.

    • Recovery Periods: Introduce drug-free periods in the dosing schedule to allow for hematopoietic recovery.

    • Erythropoietin Support: In severe cases and with veterinary guidance, erythropoietin-stimulating agents could be considered, though this may introduce confounding factors to the study.

Quantitative Data on Selective CDK2 Inhibitors

The following tables summarize preclinical and clinical data for selective CDK2 inhibitors, which can serve as a reference for designing studies with this compound.

Table 1: Preclinical In Vivo Dosing of Selective CDK2 Inhibitors

CompoundAnimal ModelDoseRoute of AdministrationEfficacyReference
BLU-222Ovarian Cancer Xenograft60 mg/kg BIDOralAntitumor activity[11]
PF-07104091Ovarian Cancer XenograftNot specifiedOralTumor growth control[4]
CVT2584Mouse Model of AML2.5 mg/kg/hourOsmotic mini-pumpDelayed leukemia progression[12]

Table 2: Common Adverse Events of Selective CDK2 Inhibitors in Clinical Trials

Adverse EventPF-07104091 (Phase 1)[5]BLU-222 (Phase 1)[4]
Nausea 77.1% (14.3% Grade 3)33% (26% treatment-related)
Diarrhea 48.6% (8.6% Grade 3)22% (22% treatment-related)
Vomiting 48.6% (2.9% Grade 3)22% (11% treatment-related)
Fatigue 45.7% (20.0% Grade 3)18% (15% treatment-related)
Anemia 45.7% (8.6% Grade 3)22% (19% treatment-related)

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
  • Preparation of this compound Formulation:

    • Based on the desired final concentration, weigh the appropriate amount of this compound powder.

    • Dissolve the powder in DMSO to create a stock solution.

    • Add PEG300 to the DMSO solution and mix thoroughly.

    • Add Tween-80 and mix until the solution is clear.

    • Finally, add sterile saline or PBS to reach the final volume and concentration.

    • The final DMSO concentration should ideally be below 10%.[7]

  • Animal Dosing:

    • Use appropriate animal handling and restraint techniques.

    • For oral administration, use a gavage needle to deliver the formulation directly into the stomach.

    • For intraperitoneal injection, ensure the injection is in the lower abdominal quadrant to avoid hitting internal organs.

    • The dosing volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).

  • Monitoring:

    • Measure the body weight of each animal daily for the first week of treatment and then three times a week.

    • Perform daily clinical observations, noting any changes in posture, activity, grooming, and stool consistency.

    • Tumor size should be measured with calipers two to three times a week.

Protocol 2: Assessment of Hematological Toxicity
  • Blood Collection:

    • Collect 20-50 µL of blood from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.

    • Blood can be collected at baseline before treatment initiation and at specified time points during the study.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count, platelet count, hemoglobin concentration, and hematocrit.

  • Data Analysis:

    • Compare the CBC parameters of the treated groups to the vehicle control group.

    • Statistically significant decreases in red blood cell parameters are indicative of anemia, while decreases in white blood cells and platelets indicate leukopenia and thrombocytopenia, respectively.

Visualizations

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by this compound CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Inhibits E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CDK2 CDK2 CyclinE->CDK2 Activates CDK2->pRb Inhibits Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 Inhibits Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth

Caption: Simplified CDK2 signaling pathway in G1/S phase transition and the point of inhibition by this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Dose_Finding Dose-Finding Study (MTD) Formulation Prepare this compound Formulation Dose_Finding->Formulation Treatment_Initiation Initiate Treatment Formulation->Treatment_Initiation Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation (Xenograft Model) Animal_Acclimatization->Tumor_Implantation Tumor_Implantation->Treatment_Initiation Daily_Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Initiation->Daily_Monitoring Tumor_Measurement Tumor Measurement (2-3 times/week) Daily_Monitoring->Tumor_Measurement Tissue_Collection Tissue and Blood Collection Tumor_Measurement->Tissue_Collection Toxicity_Assessment Hematological & Histopathological Analysis Tissue_Collection->Toxicity_Assessment Efficacy_Analysis Tumor Growth Inhibition Analysis Tissue_Collection->Efficacy_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Guide Start Adverse Event Observed Weight_Loss Significant Weight Loss (>15%)? Start->Weight_Loss Pale_Extremities Pale Extremities / Lethargy? Start->Pale_Extremities Weight_Loss->Pale_Extremities No Reduce_Dose Reduce this compound Dose Weight_Loss->Reduce_Dose Yes CBC Perform Complete Blood Count (CBC) Pale_Extremities->CBC Yes Continue_Monitoring Continue Close Monitoring Pale_Extremities->Continue_Monitoring No Supportive_Care Provide Supportive Care (Hydration, Nutrition) Reduce_Dose->Supportive_Care Supportive_Care->Continue_Monitoring Anemia_Confirmed Anemia Confirmed? CBC->Anemia_Confirmed Anemia_Confirmed->Reduce_Dose Yes Anemia_Confirmed->Continue_Monitoring No

Caption: Troubleshooting decision tree for common in vivo side effects.

References

Cdk2-IN-23 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using Cdk2-IN-23. It includes detailed quality control specifications, experimental protocols, and troubleshooting guidance to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective kinase inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a reported IC50 value of 0.29 nM.[1][2] CDK2 is a serine/threonine protein kinase that plays a crucial role in the cell cycle, particularly in the transition from the G1 to the S phase.[3][4] It forms complexes with regulatory proteins called Cyclin E and Cyclin A.[5] These active complexes phosphorylate key substrates, such as the Retinoblastoma protein (Rb), which in turn allows for the transcription of genes necessary for DNA replication.[5][6] this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK2 and preventing the phosphorylation of its substrates.[7][8] This action blocks the G1/S transition, leading to cell cycle arrest and potentially inducing programmed cell death (apoptosis) in cancer cells where CDK2 activity is dysregulated.[7]

Q2: What is the typical purity and appearance of this compound?

This compound is typically supplied as a white to off-white solid.[1] The purity is generally high, with commercial suppliers often reporting levels of 98% to over 99%.[1][9] It is crucial to obtain the batch-specific Certificate of Analysis (CoA) for precise purity information.

Q3: How should I properly store this compound?

Proper storage is critical to maintain the stability and activity of the compound.

  • Powder: The solid form should be stored at -20°C for long-term stability, which can be up to 3 years.[1][2]

  • Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10]

Q4: What are the recommended solvents for this compound?

For in vitro experiments, this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL (204.70 mM) achievable.[1][2] It is strongly recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by moisture.[1][11] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline or SBE-β-CD are required.[1]

Quality Control and Purity Data

Quantitative data for this compound is summarized below. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2488073-20-5[1][9]
Molecular Formula C20H27F3N6O3S[1][9]
Molecular Weight 488.53 g/mol [1][2]
Appearance White to off-white solid[1]
IC50 (CDK2) 0.29 nM[1][10]
Table 2: Quality Control Specifications
Analysis MethodTypical SpecificationPurpose
HPLC (High-Performance Liquid Chromatography) ≥98% PurityAssesses the purity of the compound and detects impurities.
¹H NMR (Proton Nuclear Magnetic Resonance) Conforms to StructureConfirms the chemical structure and identity of the compound.
MS (Mass Spectrometry) Conforms to Molecular WeightVerifies the molecular weight and confirms the identity of the compound.

Experimental Protocols and Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to 1 mg of powder (MW = 488.53), add 204.7 µL of DMSO.[10]

  • Vortex the solution thoroughly to mix.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][10] Gentle warming to 37°C can also aid dissolution.[10]

  • Once fully dissolved, divide the solution into single-use aliquots.

  • Store aliquots as recommended (-80°C for 6 months, -20°C for 1 month).[1]

Protocol 2: General Method for Cell-Based Assays
  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight under standard culture conditions.

  • Compound Dilution: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the media should be kept constant across all wells (typically ≤0.5%) to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no inhibitor).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), cell cycle analysis by flow cytometry, or Western blot analysis for target engagement.

Troubleshooting Guide

G cluster_workflow Experimental Workflow for this compound A Receive this compound (Solid Powder) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Aliquot & Store (-80°C or -20°C) B->C D Thaw Aliquot & Prepare Working Dilutions in Culture Medium C->D E Treat Cells with This compound & Controls D->E F Incubate for Experimental Duration E->F G Perform Endpoint Assay (Viability, Western, etc.) F->G H Data Analysis & Interpretation G->H

General experimental workflow for this compound.

Q: My this compound powder is difficult to dissolve, even in DMSO. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Use Fresh DMSO: Ensure you are using high-quality, anhydrous (water-free) DMSO. Hygroscopic DMSO that has absorbed moisture from the air will significantly reduce the solubility of the compound.[1]

  • Apply Sonication: After adding DMSO, place the vial in an ultrasonic water bath for 10-15 minutes. This provides mechanical energy to break up compound aggregates and facilitate dissolution.[1][2]

  • Warm Gently: Briefly warming the solution to 37°C can also help increase solubility.[10] Avoid excessive or prolonged heating, which could degrade the compound.

Q: I observed precipitation when I added my DMSO stock solution to the cell culture medium. How can I fix this?

A: This typically occurs when the compound's solubility limit is exceeded in the aqueous medium.

  • Lower Final Concentration: The most straightforward solution is to work with lower final concentrations of this compound.

  • Increase Mixing: When adding the DMSO stock to the medium, pipette up and down or vortex gently and immediately to ensure rapid and even dispersion. Do not add the stock solution directly onto the cells.

  • Check Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help keep hydrophobic compounds in solution. Ensure your medium contains an appropriate amount of FBS.

  • Reduce Final DMSO %: While less common, a very high final DMSO concentration can alter the properties of the medium. Ensure your final DMSO concentration does not exceed 0.5-1%.

G cluster_troubleshooting Troubleshooting Solubility Issues Start Compound won't dissolve in DMSO Q1 Are you using fresh, anhydrous DMSO? Start->Q1 Sol1 Use a new vial of anhydrous DMSO. Q1->Sol1 No Q2 Have you tried sonication/gentle warming? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Sonicate for 10-15 min or warm briefly to 37°C. Q2->Sol2 No End Consult vendor's technical support for potential batch issues. Q2->End Yes A2_Yes Yes A2_No No Sol2->End G cluster_pathway Simplified CDK2 Signaling at G1/S Checkpoint Mitogens Mitogenic Signals (e.g., Growth Factors) CycD_CDK46 Cyclin D CDK4/6 Mitogens->CycD_CDK46 Rb pRb CycD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CycE Cyclin E Transcription E2F:s->CycE:n promotes CycE_CDK2 Cyclin E CDK2 CycE:s->CycE_CDK2:n activates S_Phase S-Phase Entry (DNA Replication) CycE_CDK2:s->S_Phase:n promotes Inhibitor This compound Inhibitor:s->CycE_CDK2:n

References

Technical Support Center: Cdk2-IN-23 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk2-IN-23. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as Compound 17, is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site of the CDK2 enzyme, preventing the phosphorylation of its substrates.[4] This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, and can induce programmed cell death (apoptosis) in cancer cells where CDK2 is overactive.[4]

Q2: What is the potency and selectivity of this compound?

This compound is a highly potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.29 nM against CDK2 in biochemical assays.[1][2][3] It is reported to be highly selective for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, CDK7, and CDK9.[2][3]

Q3: In which cancer models is this compound expected to be most effective?

This compound has shown pharmacodynamic inhibition of CDK2 in mouse models with CCNE1 amplification.[1][2] Tumors with high levels of Cyclin E1 (encoded by the CCNE1 gene) are often highly dependent on CDK2 activity for proliferation and survival, making them prime targets for this compound.[5][6] It may also be effective in cancers that have developed resistance to CDK4/6 inhibitors, as this resistance is often mediated by the upregulation of CDK2 activity.[5][6]

Q4: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). It is recommended to use sonication to aid dissolution. To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller volumes. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Data Presentation

Table 1: Biochemical Potency and Selectivity of this compound
Kinase TargetIC50 (nM)Selectivity vs. CDK2
CDK2 0.29 -
CDK1>1000>3400-fold
CDK4>1000>3400-fold
CDK6>1000>3400-fold
CDK9>500>1700-fold

Data derived from preclinical studies. Actual values may vary based on experimental conditions.[2][3]

Table 2: Cellular Activity of Representative Pyrazole-based CDK2 Inhibitors
CompoundCell LineAssay TypeIC50 / GI50 (µM)
Pyrazole Analog 1A2780Proliferation0.005 - 0.007
Pyrazole Analog 2HCT-116CDK2 Inhibition0.96 - 3.82
Pyrazole Analog 3MCF7Growth Inhibition86.1% GI @ 10µM

Note: Specific cellular IC50/GI50 values for this compound are not yet broadly published. The data above is for structurally related pyrazole-based CDK2 inhibitors to provide a general indication of activity in cancer cell lines.[7][8][9]

Experimental Protocols & Workflows

Cdk2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle. This compound directly inhibits this complex, preventing the phosphorylation of Retinoblastoma protein (Rb) and subsequent release of the E2F transcription factor, which is necessary for the expression of S-phase genes.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb_E2F_inactive Rb-E2F Complex (Inactive) Cyclin_D_CDK46->Rb_E2F_inactive phosphorylates Rb_p p-Rb Rb_E2F_inactive->Rb_p E2F E2F (Active) Rb_p->E2F releases Cyclin_E_gene Cyclin E Gene Transcription E2F->Cyclin_E_gene activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cyclin_E Cyclin E Cyclin_E_gene->Cyclin_E CDK2_Cyclin_E CDK2 / Cyclin E (Active Complex) Cyclin_E->CDK2_Cyclin_E binds & activates CDK2 CDK2_Cyclin_E->Rb_E2F_inactive hyper-phosphorylates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Cdk2_IN_23 This compound Cdk2_IN_23->CDK2_Cyclin_E inhibits Experimental_Workflow start Start: Select CCNE1-amplified cancer cell line culture Culture cells to exponential growth phase start->culture treat Treat cells with a dose range of this compound culture->treat viability 1. Cell Viability Assay (e.g., CellTiter-Glo, MTT) (24-72h) treat->viability western 2. Western Blot Analysis (e.g., p-Rb, total Rb, Cyclin E) (4-24h) treat->western facs 3. Cell Cycle Analysis (FACS) (24h) treat->facs calc_ic50 Calculate GI50/IC50 viability->calc_ic50 analyze_protein Analyze protein modulation western->analyze_protein analyze_cycle Quantify cell cycle arrest facs->analyze_cycle end End: Data Interpretation calc_ic50->end analyze_protein->end analyze_cycle->end Troubleshooting_Guide start Problem Encountered no_effect No or Weak Inhibition of Cell Proliferation start->no_effect high_toxicity High Toxicity in Control Cells or Off-Target Effects start->high_toxicity inconsistent_results Inconsistent / Irreproducible Results start->inconsistent_results solubility Is the compound fully dissolved? Precipitate visible? no_effect->solubility Check concentration Is the concentration appropriate? (IC50 is sub-nanomolar) solubility->concentration No solubility_sol Solution: Prepare fresh stock in 100% DMSO. Use sonication. Avoid aqueous buffers for high concentration stocks. solubility->solubility_sol Yes cell_line Is the cell line CDK2-dependent? (e.g., high Cyclin E) concentration->cell_line Yes concentration_sol Solution: Re-evaluate dose-response. Use lower concentrations (pM to low nM range). concentration->concentration_sol No cell_line_sol Solution: Confirm Cyclin E expression by Western blot. Test in a validated CCNE1-amplified line. cell_line->cell_line_sol No dmso_control Is the DMSO concentration too high? (>0.5%) high_toxicity->dmso_control Check inhibitor_conc Is the inhibitor concentration too high? (>1µM) dmso_control->inhibitor_conc No dmso_sol Solution: Ensure final DMSO concentration is consistent and low (<0.1%) across all wells. dmso_control->dmso_sol Yes inhibitor_sol Solution: High concentrations may inhibit other kinases (e.g., CDK1). Use lowest effective dose. inhibitor_conc->inhibitor_sol Yes reagent_stability Is the this compound stock degraded? inconsistent_results->reagent_stability Check assay_conditions Are assay conditions consistent? (cell density, incubation time) reagent_stability->assay_conditions No reagent_sol Solution: Aliquot stocks and store at -80°C. Avoid multiple freeze-thaw cycles. reagent_stability->reagent_sol Yes assay_sol Solution: Standardize all protocol steps. Ensure consistent cell passage number. assay_conditions->assay_sol No

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent and selective CDK2 inhibitor, Cdk2-IN-23, this technical support center provides essential guidance on common pitfalls and best practices. This resource, presented in a question-and-answer format, directly addresses specific issues that may arise during experimentation, offering troubleshooting advice and detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with a reported half-maximal inhibitory concentration (IC50) of 0.29 nM[1][2][3]. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition[4][5]. By inhibiting CDK2, this compound blocks the phosphorylation of key substrates, such as Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and preventing DNA replication[1][6]. This ultimately inhibits the proliferation of cancer cells.

Q2: What are the known off-target effects of this compound?

A2: The initial discovery paper for this compound (referred to as compound 17 in the publication) reported high selectivity for CDK2 over other cyclin-dependent kinases, including CDK1, CDK4, CDK6, CDK7, and CDK9[1]. However, a comprehensive kinome-wide selectivity profile has not been made publicly available. As with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. Researchers should empirically determine the optimal concentration for their specific cell line and assay to minimize potential off-target activities.

Q3: How can I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO at a concentration of up to 100 mg/mL (204.70 mM), though sonication may be required to fully dissolve the compound[7].

  • Stock Solution Preparation: Prepare a high-concentration stock solution in fresh, anhydrous DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[3].

For in vivo studies, specific formulation protocols are available that involve a combination of solvents such as DMSO, PEG300, Tween-80, and saline or SBE-β-CD in saline[3][7]. It is recommended to prepare these solutions fresh for each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of cell proliferation 1. Compound instability: this compound may have degraded due to improper storage or handling. 2. Sub-optimal concentration: The concentration used may be too low for the specific cell line. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms to CDK2 inhibition. 4. Assay interference: The compound may interfere with the assay readout (e.g., fluorescence or luminescence).1. Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM). 3. Consider using a cell line with known sensitivity to CDK2 inhibitors (e.g., those with CCNE1 amplification). Check for mutations in genes like RB1 or overexpression of drug efflux pumps. 4. Run a control with the assay components and this compound in the absence of cells to check for direct interference.
Unexpected cell cycle arrest profile (e.g., G2/M arrest) 1. Off-target effects: At high concentrations, this compound might inhibit other kinases involved in G2/M progression, such as CDK1. 2. Cell-type specific responses: Some cell lines may have unique cell cycle checkpoint responses to CDK2 inhibition.1. Lower the concentration of this compound to a more selective range based on your dose-response data. 2. Carefully characterize the cell cycle effects in your specific model system using multiple time points.
Development of drug resistance in long-term studies 1. Upregulation of bypass pathways: Cells may adapt by upregulating other cell cycle kinases (e.g., CDK4/6) or by acquiring mutations that reactivate the CDK2 pathway. 2. Loss of target dependency: Cells may evolve to become less dependent on CDK2 for proliferation. This can involve mutations in the retinoblastoma (Rb) protein or amplification of Cyclin E[8].1. Consider combination therapies. For example, co-treatment with a CDK4/6 inhibitor might prevent or overcome resistance[8]. 2. Analyze resistant clones for genetic and proteomic changes, such as RB1 mutations, CCNE1 amplification, or changes in the expression of p27.
Compound precipitation in cell culture media 1. Poor solubility: The final concentration of DMSO in the media may be too low to maintain solubility. 2. Interaction with media components: Components of the serum or media may cause the compound to precipitate.1. Ensure the final DMSO concentration in your culture media is 0.5% or less, and that this concentration is consistent across all treatments and controls. 2. Prepare fresh dilutions of this compound in media immediately before use. Visually inspect for any precipitation.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay ConditionsReference
CDK20.29Biochemical Assay[1][2][3]

Table 2: Selectivity Profile of this compound (Compound 17) Against Other CDKs

KinaseSelectivity vs. CDK2NotesReference
CDK1SelectiveThe primary discovery paper notes selectivity over CDK1, but quantitative fold-selectivity is not provided.[1]
CDK4SelectiveThe primary discovery paper notes selectivity over CDK4, but quantitative fold-selectivity is not provided.[1]
CDK6SelectiveThe primary discovery paper notes selectivity over CDK6, but quantitative fold-selectivity is not provided.[1]
CDK7SelectiveThe primary discovery paper notes selectivity over CDK7, but quantitative fold-selectivity is not provided.[1]
CDK9SelectiveThe primary discovery paper notes selectivity over CDK9, but quantitative fold-selectivity is not provided.[1]

Experimental Protocols & Methodologies

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat cells with a serial dilution of this compound. It is recommended to perform a 10-point dose-response curve, starting from a high concentration (e.g., 10 µM) and diluting down to the picomolar range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

  • Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, add the reagent to each well, incubate to lyse the cells and stabilize the luminescent signal, and read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

2. Western Blotting for Phospho-Rb

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against phosphorylated Rb (e.g., pRb Ser807/811). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal loading.

Visualizations

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Rb_p p-Rb Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription p21_p27 p21/p27 p21_p27->Cyclin_D_CDK4_6 Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates E2F_active Active E2F Rb_p->E2F_active dissociates from S_Phase_Genes S-Phase Genes E2F_active->S_Phase_Genes activates transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cdk2_IN_23 This compound Cdk2_IN_23->Cyclin_E_CDK2 inhibits CDK2_node CDK2 CDK2_node->Cyclin_E_CDK2

Caption: this compound inhibits the Cyclin E-CDK2 complex, preventing Rb hyper-phosphorylation and blocking the G1/S transition.

Experimental_Workflow_Rb_Phosphorylation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in multi-well plate Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Treat_Cells Treat with this compound (various concentrations) Adherence->Treat_Cells Incubate Incubate for specified time (e.g., 24h) Treat_Cells->Incubate Lyse_Cells Lyse cells and quantify protein Incubate->Lyse_Cells SDS_PAGE SDS-PAGE and Western Blot Lyse_Cells->SDS_PAGE Probe_pRb Probe with anti-pRb antibody SDS_PAGE->Probe_pRb Detect Detect signal Probe_pRb->Detect

Caption: A typical experimental workflow for assessing the effect of this compound on Rb phosphorylation.

Logical_Relationship_Resistance cluster_resistance Potential Resistance Mechanisms Cdk2_Inhibition Cdk2 Inhibition (e.g., with this compound) G1_Arrest G1 Cell Cycle Arrest Cdk2_Inhibition->G1_Arrest Reduced_Proliferation Reduced Cell Proliferation G1_Arrest->Reduced_Proliferation Rb_Loss Loss of Rb function (e.g., mutation) Rb_Loss->Reduced_Proliferation bypasses Cyclin_E_Amp Cyclin E Amplification/ Overexpression Cyclin_E_Amp->Reduced_Proliferation overcomes p27_Down Downregulation of p27 p27_Down->Reduced_Proliferation promotes escape from

Caption: Logical relationship between Cdk2 inhibition, cell cycle arrest, and common resistance mechanisms.

References

Validation & Comparative

A Comparative Guide to Cdk2 Inhibition: Validating the Efficacy of PF-07104091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cdk2 inhibitor PF-07104091 with other notable Cdk2 inhibitors, offering supporting experimental data and detailed protocols for validation. Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition, making it a key target in oncology drug development.[1][2][3] The information presented here is intended to assist researchers in evaluating the inhibitory effects of these compounds and in designing their own validation studies.

Performance Comparison of Cdk2 Inhibitors

The inhibitory activity of several small molecule inhibitors against Cdk2 and other cyclin-dependent kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorCdk2 IC50 (nM)Other Kinase IC50 (nM)Reference
PF-07104091 2.4 (Cdk2/cyclin E1)Cdk1: >100-fold selectivity over Cdk2; Cdk4, Cdk6, Cdk9: Greater selectivity than INX-315.[4][5][6]
BLU-222 17.7 (cellular assay)Cdk1: 452.3, Cdk4: 5104.6, Cdk6: 2621.7, Cdk7: 6330.4, Cdk9: 2697.7[7]
Seliciclib (Roscovitine) 100 - 700Cdk1: 2700, Cdk7: 500, Cdk9: 800[8][9]
Milciclib 45 (Cdk2/cyclin A)Cdk1: 398, Cdk4: 160, Cdk5: 265, Cdk7: 150, TrkA: 53[10][11]
AT-7519 47Cdk1: 210, Cdk4: 100, Cdk5: 13, Cdk6: 170, Cdk9: <10[12][13][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of Cdk2 inhibition. Below are representative protocols for biochemical and cell-based assays.

Biochemical Cdk2 Kinase Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Cdk2/cyclin complexes. A common method is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate.

Materials:

  • Active Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., Histone H1 or a specific peptide like Rb (Ser807/811) Biotinylated Peptide)

  • [γ-³³P]-ATP

  • Test compounds (e.g., PF-07104091) dissolved in a suitable solvent (e.g., DMSO)

  • P81 Phosphocellulose Paper

  • 1% Phosphoric Acid Solution

  • Scintillation Counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the Cdk2 substrate, and the active Cdk2/cyclin enzyme.

  • Add serial dilutions of the test compound to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a non-radioactive alternative by measuring the amount of ADP produced in the kinase reaction.[15][16]

Cell-Based Cdk2 Activity Assay

Cell-based assays are essential for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays typically measure the phosphorylation of Cdk2 substrates within cells or the effect on cell cycle progression.

Materials:

  • Human cancer cell line with known Cdk2 activity (e.g., HCT116, RKO, OVCAR-3)[7][17]

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies:

    • Primary antibody against a phosphorylated Cdk2 substrate (e.g., Phospho-Rb (Ser807/811))

    • Primary antibody against total Rb as a loading control

    • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blotting or ELISA reagents

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of the Cdk2 substrate using Western blotting or ELISA with the phospho-specific antibody.

  • Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the phosphorylated substrate level to the total substrate level or a loading control.

  • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

  • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Key Processes

Diagrams illustrating the Cdk2 signaling pathway and a typical experimental workflow can aid in understanding the mechanism of action and the validation process.

Cdk2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 binds pRb pRb Cdk4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription Cdk2 Cdk2 Cyclin E->Cdk2 binds Cdk2->pRb hyper-phosphorylates DNA Synthesis DNA Synthesis Cdk2->DNA Synthesis promotes PF-07104091 PF-07104091 PF-07104091->Cdk2 inhibits

Caption: Cdk2 signaling pathway at the G1/S transition and the point of inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_CellBased Cell-Based Assay Purified Cdk2/Cyclin Purified Cdk2/Cyclin Add Inhibitor Add Inhibitor Purified Cdk2/Cyclin->Add Inhibitor Add Substrate & [γ-³³P]-ATP Add Substrate & [γ-³³P]-ATP Add Inhibitor->Add Substrate & [γ-³³P]-ATP Measure Phosphorylation Measure Phosphorylation Add Substrate & [γ-³³P]-ATP->Measure Phosphorylation Culture Cells Culture Cells Treat with Inhibitor Treat with Inhibitor Culture Cells->Treat with Inhibitor Lyse Cells Lyse Cells Treat with Inhibitor->Lyse Cells Western Blot / ELISA Western Blot / ELISA Lyse Cells->Western Blot / ELISA

Caption: Workflow for biochemical and cell-based Cdk2 inhibition assays.

References

A Comparative Analysis of Cdk2-IN-23 and Dinaciclib Selectivity for Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step. This guide provides an objective comparison of the selectivity profiles of two prominent cyclin-dependent kinase (CDK) inhibitors: Cdk2-IN-23 and Dinaciclib. The information presented is supported by experimental data to aid in the informed selection of these compounds for research and therapeutic development.

Introduction to this compound and Dinaciclib

This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[] Its high selectivity is anticipated to offer a more targeted therapeutic approach with potentially fewer off-target effects.

Dinaciclib (formerly SCH 727965) is a potent small-molecule inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK9, with additional activity against CDK4, CDK6, and CDK7 at higher concentrations.[2][3] Its multi-CDK inhibitory action can induce cell cycle arrest and apoptosis, making it a compound of interest in various cancer therapies.[2]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of this compound and Dinaciclib against a panel of cyclin-dependent kinases. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency.

Table 1: Inhibitory Activity (IC50) of this compound against CDKs

KinaseIC50 (nM)
CDK20.29

Table 2: Inhibitory Activity (IC50) of Dinaciclib against CDKs

KinaseIC50 (nM)
CDK13
CDK21
CDK460-100
CDK51
CDK660-100
CDK760-100
CDK94

Experimental Protocols

The determination of inhibitor potency is highly dependent on the experimental conditions. Below are detailed methodologies for the key experiments cited.

Biochemical Kinase Assay for Dinaciclib

The inhibitory activity of Dinaciclib was determined using a radiometric kinase assay.[4][5]

  • Enzyme Source: Recombinant cyclin/CDK holoenzymes were purified from Sf9 cells.

  • Substrate: A biotinylated peptide derived from histone H1 was used as the substrate.

  • Reaction Buffer: The kinase reaction was performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mM sodium orthovanadate.

  • Assay Procedure:

    • Kinase, substrate, and various concentrations of Dinaciclib were mixed.

    • The reaction was initiated by the addition of ATP, including a radiolabeled ATP ([³³P]-ATP).

    • The reaction was incubated for 1 hour at room temperature.

    • The reaction was stopped, and the biotinylated substrate was captured.

    • The amount of incorporated radiolabel was quantified using a scintillation counter to determine the kinase activity.

    • IC50 values were calculated from the dose-response curves.

General Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

While the specific protocol for this compound is not detailed, a common method for determining kinase inhibitor potency is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The assay measures kinase activity by quantifying the amount of ADP produced. The amount of ADP is directly proportional to the kinase activity.

  • Assay Procedure:

    • The kinase reaction is performed with the kinase, substrate, ATP, and the inhibitor.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • The luminescence is measured, which correlates with the amount of ADP produced and thus the kinase activity.

    • IC50 values are determined by measuring the reduction in luminescence at various inhibitor concentrations.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb phosphorylates S_Phase_Entry S Phase Entry CDK2_CyclinE->S_Phase_Entry promotes Cdk2_IN_23 This compound Cdk2_IN_23->CDK2_CyclinE inhibits Dinaciclib Dinaciclib Dinaciclib->CyclinD_CDK46 inhibits Dinaciclib->CDK2_CyclinE inhibits

Figure 1. Simplified CDK2 signaling pathway in G1/S transition.

Kinase_Assay_Workflow cluster_Reaction_Setup Reaction Setup Kinase Kinase (e.g., CDK2) Reaction_Mix Incubate Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (e.g., Histone H1 peptide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor (this compound or Dinaciclib) (Varying Concentrations) Inhibitor->Reaction_Mix Detection Detection of Kinase Activity (e.g., Radiometric or Luminescence) Reaction_Mix->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Figure 2. General experimental workflow for kinase inhibition assay.

Discussion of Selectivity

Based on the available data, this compound demonstrates exceptional potency for CDK2 with an IC50 in the sub-nanomolar range. While a comprehensive selectivity panel is not publicly available, the description of "kinase selective" suggests a favorable profile with limited off-target activity. This high selectivity for CDK2 could be advantageous for studies focused specifically on the role of this kinase, potentially minimizing confounding effects from the inhibition of other CDKs.

In contrast, Dinaciclib is a multi-targeted CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9, and moderate activity against CDK4, CDK6, and CDK7.[2][3] This broader profile can be beneficial in therapeutic contexts where targeting multiple points in the cell cycle and transcriptional machinery is desirable. However, for dissecting the specific functions of CDK2, the off-target effects on other CDKs could complicate data interpretation.

Conclusion

Both this compound and Dinaciclib are potent inhibitors of CDK2. The choice between these two compounds will largely depend on the specific research question.

  • This compound appears to be the superior choice for studies requiring high selectivity for CDK2, aiming to elucidate its specific biological roles with minimal interference from the inhibition of other kinases.

  • Dinaciclib is a valuable tool for inducing broader cell cycle arrest and investigating the effects of inhibiting multiple CDKs simultaneously. Its well-characterized multi-kinase activity makes it a relevant compound for cancer research where such a polypharmacological approach may be advantageous.

Researchers should carefully consider the desired level of selectivity for their experimental design and interpret results in the context of each inhibitor's known kinase inhibition profile. Further comprehensive kinase screening of this compound would be highly valuable to the scientific community for a more complete comparative assessment.

References

Control Experiments for Cdk2-IN-23 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cdk2-IN-23, a highly potent and selective Cdk2 inhibitor, against other known Cdk2 inhibitors. The following sections detail experimental protocols and present comparative data to assist researchers in designing robust control experiments for studies involving this compound.

Introduction to this compound

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is implicated in the pathogenesis of various cancers. This compound is a novel, highly potent, and selective ATP-competitive inhibitor of Cdk2 with an IC50 value of 0.29 nM.[2] This guide compares its activity with other Cdk2 inhibitors: Roscovitine, Milciclib, and BLU-222.

Comparative Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of this compound and selected alternative Cdk2 inhibitors against Cdk2 and other cyclin-dependent kinases. This data is crucial for selecting appropriate tool compounds and for interpreting experimental results.

InhibitorCdk2 IC50 (nM)Cdk1 IC50 (nM)Cdk4 IC50 (nM)Cdk5 IC50 (nM)Cdk9 IC50 (nM)Selectivity Notes
This compound 0.29 [2]>1000>1000>1000>1000Highly selective for Cdk2.
Roscovitine700[3]650[3]>100,000[4]160[5]-Pan-Cdk inhibitor with notable activity against Cdk1, Cdk2, and Cdk5.[6]
Milciclib45[7][8]398[8]160[8]--Potent Cdk2 inhibitor with activity against other CDKs.[9]
BLU-2222.6[10]233.6[11]377.4[11]-6115.1[11]Highly potent and selective Cdk2 inhibitor.[10]
PF-07104091~1 (Ki)[12]>100 (Ki)[12]>200 (Ki)[12]-170 (Ki)[12]Potent and selective Cdk2 inhibitor.[13]

Experimental Protocols and Comparative Data

To effectively evaluate the cellular effects of this compound, a series of control experiments are essential. This section provides detailed protocols for key assays and presents hypothetical comparative data in a structured format.

Cell Viability Assay (MTT Assay)

Objective: To assess the dose-dependent effect of Cdk2 inhibitors on the proliferation of a cancer cell line with known Cdk2 dependency (e.g., OVCAR-3, which has CCNE1 amplification).

Experimental Protocol:

  • Seed OVCAR-3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, Roscovitine, Milciclib, BLU-222, a negative control (an inactive structural analog of a kinase inhibitor), and a positive control (Staurosporine, a potent inducer of apoptosis[14]).

  • Treat the cells with the compounds at various concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Comparative Data:

CompoundOVCAR-3 Cell Viability IC50 (nM)
This compound 5.2
Roscovitine15,000[5]
Milciclib500
BLU-22210.5
Inactive Kinase Inhibitor>10,000
Staurosporine25
Western Blot Analysis of Cdk2 Pathway Inhibition

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of Retinoblastoma (Rb) protein, a direct downstream substrate of Cdk2.

Experimental Protocol:

  • Seed OVCAR-3 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound and comparator compounds at their respective IC50 concentrations for 24 hours. Include vehicle and negative controls.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[16]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, Cdk2, and a loading control (e.g., β-actin) overnight at 4°C.[17]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Comparative Data:

Treatmentp-Rb (Ser807/811) / Total Rb RatioTotal Cdk2 / β-actin Ratio
Vehicle (DMSO)1.001.00
This compound (5.2 nM) 0.15 0.98
Roscovitine (15 µM)0.351.02
Milciclib (500 nM)0.250.95
BLU-222 (10.5 nM)0.181.05
Inactive Kinase Inhibitor (1 µM)0.950.99
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Cdk2 inhibition on cell cycle progression.

Experimental Protocol:

  • Seed OVCAR-3 cells in 6-well plates and synchronize them by serum starvation if necessary.

  • Treat cells with this compound and comparator compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Hypothetical Comparative Data:

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)453520
This compound (5.2 nM) 75 10 15
Roscovitine (15 µM)651520
Milciclib (500 nM)701218
BLU-222 (10.5 nM)78814
Inactive Kinase Inhibitor (1 µM)463420

Visualizations

Cdk2 Signaling Pathway

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1_S G1/S Transition Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Rb Rb Cdk4/6->Rb p Cyclin E Cyclin E Cdk2 Cdk2 Cyclin E->Cdk2 Cdk2->Rb p E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes transcription Cdk2_IN_23 This compound Cdk2_IN_23->Cdk2

Caption: Cdk2 signaling pathway in cell cycle progression.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line (e.g., OVCAR-3) Treatments Treatments: - this compound - Comparators - Controls Viability Cell Viability Assay (MTT) Treatments->Viability Western Western Blot (p-Rb, Cdk2) Treatments->Western Flow Cell Cycle Analysis (Flow Cytometry) Treatments->Flow IC50 IC50 Determination Viability->IC50 Protein Protein Expression Quantification Western->Protein Cell_Cycle_Dist Cell Cycle Distribution Flow->Cell_Cycle_Dist

Caption: Workflow for evaluating Cdk2 inhibitor efficacy.

References

Cdk2-IN-23: A Comparative Analysis of Efficacy Against First-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, the targeting of cyclin-dependent kinases (CDKs) has been a cornerstone of research for decades. The evolution of CDK inhibitors from broad-spectrum, first-generation agents to highly selective molecules marks a significant advancement in the field. This guide provides a detailed comparison of the efficacy of a novel, selective CDK2 inhibitor, Cdk2-IN-23, against the first-generation pan-CDK inhibitors, Flavopiridol and Roscovitine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Executive Summary

First-generation CDK inhibitors, such as Flavopiridol and Roscovitine, exhibit broad inhibitory activity across multiple CDK family members. This lack of specificity, while demonstrating anti-proliferative effects, is often associated with significant off-target effects and toxicity, which has limited their clinical utility. This compound represents a new generation of CDK inhibitors, designed for high potency and selectivity for CDK2. This specificity is anticipated to translate into a more favorable therapeutic window with reduced toxicity. This guide presents a quantitative comparison of the biochemical potency and cellular efficacy of these inhibitors, details the experimental protocols for their evaluation, and illustrates the underlying cellular signaling pathways.

Quantitative Efficacy Comparison

The following tables summarize the biochemical potency (IC50 values) of this compound, Flavopiridol, and Roscovitine against a panel of cyclin-dependent kinases, and their cytotoxic effects on various cancer cell lines.

Table 1: Biochemical IC50 Values of CDK Inhibitors
InhibitorCDK2 IC50Other CDK IC50sSelectivity Profile
This compound 0.29 nM [1]CDK1: >1000-fold selective over CDK2Highly selective for CDK2
Flavopiridol 20-170 nM[2]CDK1: 30 nM, CDK4: 100 nM, CDK6: 60 nM, CDK7: 300 nM, CDK9: 10 nM[3]Pan-CDK inhibitor
Roscovitine ~700 nM[1][4]CDK1: 650 nM, CDK5: 160 nM, CDK7: 460 nM, CDK9: 600 nM[5]Pan-CDK inhibitor

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cell Viability IC50 Values in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50
This compound Ovarian Cancer Cell PanelOvarian Cancer< 100 nM[6]
Flavopiridol Head and Neck Squamous Cell Carcinoma (HNSCC) PanelHead and Neck Cancer43-83 nM[7]
Cholangiocarcinoma (CCA) Cell PanelBile Duct Cancer40-213 nM[8]
Anaplastic Thyroid Cancer (ATC) Cell PanelThyroid CancerMean IC50s reported[9][10]
Roscovitine Glioblastoma (A172)Brain Cancer67.55 µM (at 72h)[11]
Melanoma (A375, 888-Mel)Skin Cancer< 15 µM[12]
Various Cancer Cell LinesMultipleAverage of ~15 µM[5]

IC50 values represent the concentration of inhibitor required to reduce cell viability by 50%. Data is compiled from multiple sources and experimental conditions (e.g., incubation time) may vary.

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing the specific CDK enzyme (e.g., CDK2/Cyclin A or CDK2/Cyclin E), a suitable substrate (e.g., Histone H1), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13].

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature[14].

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This incubation typically lasts for 40 minutes at room temperature[13][14].

  • ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added, which contains an enzyme that converts the newly formed ADP back to ATP, and a luciferase/luciferin mixture. The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. The luminescence is measured using a plate reader[13][14][15].

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, the concentration at which the inhibitor reduces kinase activity by 50%.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight[16][17].

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the CDK inhibitor for a specified duration (e.g., 24, 48, or 72 hours)[16][17].

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells[16][17].

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution[16][17].

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm[16][17].

  • Data Analysis: The absorbance values are normalized to the untreated control cells to determine the percentage of cell viability. These values are then plotted against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A-CDK2 S_Phase S Phase (DNA Replication) CyclinA_CDK2->S_Phase drives progression G1_Phase G1 Phase G1_Phase->G1_S_Transition G1_S_Transition->S_Phase Cdk2_IN_23 This compound Cdk2_IN_23->CyclinE_CDK2 Cdk2_IN_23->CyclinA_CDK2 First_Gen_Inhibitors First-Generation Inhibitors First_Gen_Inhibitors->CyclinD_CDK46 First_Gen_Inhibitors->CyclinE_CDK2 First_Gen_Inhibitors->CyclinA_CDK2

Caption: CDK2 signaling pathway in cell cycle progression.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Biochemical kinase assay experimental workflow.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with CDK Inhibitor Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Cyclin-Dependent Kinase Inhibitors: Cdk2-IN-23, Palbociclib, and Ribociclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical probe Cdk2-IN-23 against the FDA-approved drugs Palbociclib and Ribociclib. The focus is on their utility as research tools to investigate the roles of their respective cyclin-dependent kinase (CDK) targets in cellular processes. While Palbociclib and Ribociclib are established therapies targeting CDK4 and CDK6 in cancer, this compound is a potent and selective tool for studying CDK2, a kinase implicated in cell cycle progression and resistance to CDK4/6 inhibition.

Mechanism of Action: Regulating the G1/S Cell Cycle Checkpoint

Progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical, tightly regulated step. This transition is primarily controlled by the phosphorylation of the Retinoblastoma protein (Rb). In their active state, CDK4 and CDK6, in complex with Cyclin D, initiate the phosphorylation of Rb. This is followed by further phosphorylation by the CDK2-Cyclin E complex, which leads to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication, committing the cell to division.[1]

  • Palbociclib and Ribociclib are highly selective inhibitors of CDK4 and CDK6.[2] By blocking the kinase activity of CDK4/6, these compounds prevent the initial phosphorylation of Rb, thus maintaining it in its active, growth-suppressive state.[1] This action effectively halts the cell cycle in the G1 phase and prevents proliferation.[1]

  • This compound is a potent and highly selective inhibitor of CDK2.[3] Its mechanism involves blocking the activity of the CDK2-Cyclin E and CDK2-Cyclin A complexes.[4] This prevents the hyper-phosphorylation of Rb and inhibits the progression of the cell cycle from the G1 to the S phase.[4] It is a critical tool for studying cellular processes specifically dependent on CDK2 activity, such as in cancers with Cyclin E1 (CCNE1) amplification or in the context of acquired resistance to CDK4/6 inhibitors.[5][6]

G1_S_Transition_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates CDK46_CyclinD->Rb CDK2_CyclinE CDK2-Cyclin E Complex pRb p-Rb E2F E2F pRb->E2F Releases ppRb pp-Rb E2F->Rb CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb Hyper- phosphorylates ppRb->E2F Releases Palbo_Ribo Palbociclib Ribociclib Palbo_Ribo->CDK46_CyclinD CDK2_IN_23 This compound CDK2_IN_23->CDK2_CyclinE

Caption: The CDK/Rb/E2F pathway controlling G1/S cell cycle progression.

Quantitative Data Comparison

The following tables summarize the biochemical potency and cellular activity of the three inhibitors. Data is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.

Table 1: Kinase Selectivity Profile (Biochemical IC₅₀ Values)

This table shows the half-maximal inhibitory concentration (IC₅₀) of each compound against key cell cycle kinases. Lower values indicate higher potency.

CompoundCDK2/CycE (nM)CDK4/CycD1 (nM)CDK6/CycD3 (nM)Selectivity Notes
This compound 0.29 [3]>10,000>10,000Highly selective for CDK2. *Data for PF-07104091, a structurally related CDK2 inhibitor, shows >200-fold selectivity vs. CDK4 and >400-fold vs. CDK6.[2][7]
Palbociclib >5,00011 [8]15 - 16 [2][9]Highly selective for CDK4/6 over other CDKs.
Ribociclib >1,00010 [10]39 [10]Highly selective for CDK4/6 over other CDKs.

Note: IC₅₀ values can vary based on the specific cyclin partner and assay conditions.

Table 2: Cellular Activity Profile (GI₅₀/IC₅₀ Values)

This table presents the concentration of each compound required to inhibit 50% of cell growth (GI₅₀) or proliferation (IC₅₀) in representative human cancer cell lines.

CompoundCell LineKey GenotypeGI₅₀/IC₅₀ (nM)Notes
This compound (as INX-315) OVCAR3CCNE1 amplified~10-100 [5]Potent activity in CCNE1-amplified ovarian and gastric cancer models.[5]
MCF-7 (Palbo-R)CDK4/6i Resistant113 [11]Re-sensitizes CDK4/6 inhibitor-resistant cells to Palbociclib.[11]
Hs68 (Normal)Fibroblast1,430 [5]Shows significantly lower potency against normal, non-cancerous cells.[5]
Palbociclib MCF-7ER+, Rb proficient116.5 - 148 [11][12]Standard model for ER+ breast cancer.
T-47DER+, Rb proficient116.5 [3]Another standard ER+ breast cancer model.
Ribociclib MCF-7ER+, Rb proficient~20,000 [13]Cellular potency can be highly dependent on assay conditions and duration.
769-P (RCC)Renal Carcinoma76 - 280 [14]Shows activity in other cancer types with a functional Rb pathway.[14]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental findings. Below are methodologies for the key assays used to characterize these inhibitors.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (e.g., MCF-7, OVCAR3) seed Seed Cells into Microplates start->seed treat Treat with Inhibitor (Serial Dilutions) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Cell Viability Assay (e.g., DNA Staining) incubate->viability cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) incubate->cell_cycle acquire Data Acquisition (Plate Reader / Flow Cytometer) viability->acquire cell_cycle->acquire analyze Data Analysis (IC₅₀ Calculation / Histogram Gating) acquire->analyze end End: Comparative Results analyze->end

Caption: A generalized workflow for cell-based inhibitor profiling assays.
Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC₅₀ value of an inhibitor against a specific CDK/Cyclin complex.

  • Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.

  • Materials:

    • Purified recombinant CDK/Cyclin enzymes (e.g., CDK2/CycE, CDK4/CycD1).

    • Kinase-specific substrate peptide (e.g., a fragment of Rb).

    • ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence).

    • Test compounds (this compound, Palbociclib, Ribociclib) in serial dilutions.

    • Assay buffer (e.g., containing MgCl₂, DTT).

    • 96-well or 384-well plates.

    • Detection reagent (e.g., Kinase-Glo® which measures remaining ATP via a luciferase reaction).

  • Protocol:

    • Add assay buffer, substrate, and the purified kinase/cyclin complex to the wells of a microplate.

    • Add the test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., Kinase-Glo®).

    • Measure the signal (luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation (Growth Inhibition) Assay

This assay measures the effect of a compound on the proliferation of a cell population over time. For cell cycle-arresting agents like CDK inhibitors, DNA-based assays are preferred over metabolic assays (e.g., MTT, CellTiter-Glo) to avoid artifacts from continued cell growth in size during G1 arrest.

  • Objective: To determine the GI₅₀ or IC₅₀ value of an inhibitor in a specific cell line.

  • Principle: Quantify the total DNA content in each well as a direct measure of cell number.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, T-47D, OVCAR3).

    • Complete cell culture medium.

    • Test compounds in serial dilutions.

    • 96-well clear-bottom black plates.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • DNA stain (e.g., Hoechst 33342 or Propidium Iodide).

  • Protocol:

    • Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

    • Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

    • Wash the cells with PBS.

    • Fix the cells with the fixation solution.

    • Permeabilize the cells to allow the dye to enter.

    • Stain the cells with a DNA-binding fluorescent dye.

    • Read the fluorescence intensity on a plate reader.

    • Calculate the percent growth inhibition relative to controls and determine the GI₅₀/IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique provides a quantitative snapshot of the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Objective: To determine if an inhibitor induces arrest at a specific phase of the cell cycle.

  • Principle: Cells are stained with a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content (2N for G1, 4N for G2/M, and intermediate for S phase).[7]

  • Materials:

    • Cultured cells treated with inhibitor or vehicle.

    • Phosphate-buffered saline (PBS).

    • Fixation solution: ice-cold 70% ethanol.

    • PI staining solution: PI (e.g., 50 µg/mL), RNase A (to prevent staining of double-stranded RNA), and a permeabilizing agent like Triton X-100 in PBS.[2]

    • Flow cytometer.

  • Protocol:

    • Harvest cells (including both adherent and floating populations) and wash with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice or at 4°C.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.[2]

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 cells per sample.

    • Use analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 peak compared to the control sample indicates a G1 cell cycle arrest.

References

Navigating the Landscape of Cdk2 Inhibition: A Comparative Guide to Alternatives for Cdk2-IN-23

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective Cyclin-dependent kinase 2 (Cdk2) inhibitors is a critical endeavor in oncology and beyond. While Cdk2-IN-23 has served as a valuable tool compound, a new generation of inhibitors has emerged, offering improved selectivity and clinical potential. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs.

The dysregulation of Cdk2 activity, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a known driver of tumorigenesis and a mechanism of resistance to existing therapies, such as Cdk4/6 inhibitors.[1][2] This has spurred the development of novel Cdk2 inhibitors, with several now in clinical trials.[3][4] This guide will focus on a selection of these promising alternatives: INX-315, BLU-222 (Certociclib), and PF-06873600 (Ebvaciclib), comparing their performance based on available preclinical data.

Quantitative Comparison of Cdk2 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of INX-315, BLU-222, and PF-06873600, providing a clear comparison of their key performance indicators.

Table 1: Biochemical Potency (IC50/Ki in nM)

CompoundCdk2/Cyclin ECdk2/Cyclin ACdk1/Cyclin BCdk4/Cyclin D1Cdk6/Cyclin D3Cdk9/Cyclin T
INX-315 0.62.43013333873
BLU-222 0.41.114110130>10,000
PF-06873600 0.1 (Ki)--1.2 (Ki)0.1 (Ki)-

Data for INX-315 from Incyclix Bio presentation[5]. Data for BLU-222 from AACR 2022 poster[6]. Data for PF-06873600 from Selleck Chemicals and Axon Medchem.[7][8]

Table 2: Cellular Activity and Selectivity

CompoundCellular Cdk2 IC50 (NanoBRET, nM)Cellular Cdk1 IC50 (NanoBRET, nM)Fold Selectivity (Cdk1/Cdk2)Kinome Selectivity S(10) @ 3µM
INX-315 2.3374~1620.012
BLU-222 0.815~190.045
PF-06873600 ----

Data for INX-315 from Incyclix Bio presentation[5] and Selleck Chemicals[9]. Data for BLU-222 from AACR publications.[6][10] A lower S(10) score indicates higher selectivity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cdk2 signaling pathway and a typical experimental workflow.

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinA_CDK2 Cyclin A-CDK2 E2F->CyclinA_CDK2 activates transcription of Cyclin A CyclinE_CDK2->pRb_E2F hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2->DNA_Replication maintains CDK46i CDK4/6 Inhibitors CDK46i->CyclinD_CDK46 CDK2i CDK2 Inhibitors (e.g., INX-315, BLU-222) CDK2i->CyclinE_CDK2 CDK2i->CyclinA_CDK2

Caption: Cdk2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (Kinase IC50) cellular Cell-Based Assays (NanoBRET, pRb Western Blot) biochemical->cellular Potency Confirmation proliferation Cell Proliferation Assays (CTG, EdU) cellular->proliferation Functional Effect selectivity Kinome Selectivity Screening proliferation->selectivity Off-target Assessment pd Pharmacodynamics (Tumor pRb levels) selectivity->pd Transition to In Vivo efficacy Xenograft Models (Tumor Growth Inhibition) pd->efficacy Target Engagement toxicity Tolerability Studies efficacy->toxicity Efficacy & Safety

Caption: Experimental workflow for evaluating Cdk2 inhibitors.

Detailed Compound Profiles

INX-315: Developed by Incyclix Bio, INX-315 is a potent and selective oral inhibitor of Cdk2.[9] It has demonstrated robust anti-tumor activity in preclinical models of CCNE1-amplified cancers and in models of Cdk4/6 inhibitor-resistant breast cancer.[11][12] INX-315 induces cell cycle arrest and a senescence-like state in cancer cells.[11][12] The FDA has granted Fast Track designation for INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[1]

BLU-222 (Certociclib): An investigational, highly selective, and orally bioavailable Cdk2 inhibitor from Blueprint Medicines.[10] BLU-222 has shown potent anti-tumor activity in CCNE1-high ovarian and endometrial cancer models.[6][10] Preclinical data highlights its high selectivity over other Cdk family members, particularly Cdk1, which is a common off-target for Cdk2 inhibitors.[10] While showing promise, Blueprint Medicines has decided to deprioritize further investment in the BLU-222 program after completing a Phase 1 dose-escalation study, while continuing to explore partnerships.[13]

PF-06873600 (Ebvaciclib): This compound from Pfizer is a potent, orally bioavailable inhibitor of Cdk2, Cdk4, and Cdk6.[8][14] Unlike the more selective Cdk2 inhibitors, PF-06873600's broader Cdk inhibition profile may offer advantages in certain tumor types but could also lead to different toxicity profiles.[15] It has been evaluated in a first-in-human clinical study, both as a single agent and in combination with endocrine therapy, in patients with advanced breast cancer.[15]

Experimental Protocols

Biochemical Kinase Inhibition Assays (IC50 Determination): The inhibitory activity of compounds against Cdk/cyclin complexes is often determined using fluorescence-based microfluidic mobility shift assays. Recombinant Cdk/cyclin enzymes are incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase reaction leads to the phosphorylation of the substrate, which results in a change in its electrophoretic mobility. The extent of inhibition is quantified by measuring the ratio of phosphorylated to unphosphorylated substrate. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay: This cell-based assay measures the binding of an inhibitor to its target protein in live cells. Cells are co-transfected with a plasmid encoding the Cdk2 protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the ATP-binding pocket of Cdk2. When the tracer is bound to Cdk2, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to Cdk2 will displace the tracer, leading to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the BRET signal.[5][11]

Western Blotting for Phospho-Retinoblastoma (pRb): To assess the cellular activity of Cdk2 inhibitors, the phosphorylation status of the Cdk2 substrate, retinoblastoma protein (Rb), is measured. Cancer cell lines are treated with the inhibitor for a specified time. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for Rb phosphorylated at Cdk2-specific sites (e.g., Thr821/826) and total Rb. A secondary antibody conjugated to an enzyme is used for detection. A reduction in the pRb signal relative to total Rb indicates inhibition of Cdk2 activity.[5][10]

Cell Proliferation Assay (e.g., CellTiter-Glo®): The effect of Cdk2 inhibitors on cell viability and proliferation is commonly assessed using assays like CellTiter-Glo®. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for several days. The CellTiter-Glo® reagent is then added, and the resulting luminescent signal is measured. The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.[5]

In Vivo Tumor Xenograft Models: To evaluate the anti-tumor efficacy of Cdk2 inhibitors in a living organism, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used. Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to determine the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of pRb.[9][12]

Conclusion

The development of selective Cdk2 inhibitors represents a significant advancement in the pursuit of targeted cancer therapies. Compounds like INX-315 and BLU-222 have demonstrated high potency and selectivity for Cdk2, offering the potential for improved efficacy and reduced off-target toxicities compared to earlier, less selective Cdk inhibitors. Dual inhibitors such as PF-06873600 provide an alternative strategy by targeting multiple Cdk family members. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions when selecting a Cdk2 inhibitor for their specific research applications, ultimately contributing to the advancement of this promising class of therapeutics.

References

A Comparative Guide to the Validation of Cdk2 Inhibitors in p53-Mutated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cyclin-dependent kinase 2 (Cdk2) inhibitors in the context of p53-mutated cancer cells. The loss or mutation of the p53 tumor suppressor gene, a frequent event in human cancers, often leads to the deregulation of cell cycle checkpoints. This creates a dependency on other cell cycle regulators, such as Cdk2, particularly for the G2/M checkpoint, making it a promising therapeutic target in this patient population.[1][2]

This document details the experimental validation of potent and selective Cdk2 inhibitors, using publicly available data for representative compounds as a surrogate for "Cdk2-IN-23," for which specific preclinical data is not widely available. The included data and protocols offer a framework for the preclinical assessment of novel Cdk2 inhibitors against cancer cells harboring p53 mutations.

Performance Comparison of Cdk2 Inhibitors

The following tables summarize the in vitro efficacy of several potent and selective Cdk2 inhibitors in cancer cell lines, including those with p53 mutations.

Table 1: Biochemical Potency of Representative Cdk2 Inhibitors

CompoundCDK2/Cyclin E IC50 (nM)CDK2/Cyclin A IC50 (nM)
CDK2i-4 < 1< 1
CDK2i-5 < 1< 1
CDK2i-6 < 1< 1
PF-06873600 1.32.5

Data sourced from a G1 Therapeutics presentation. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[3]

Table 2: In Vitro Cell Proliferation Inhibition in p53-Mutant Cancer Cell Lines

Cell Linep53 StatusCDK2i-4 IC50 (µM)CDK2i-5 IC50 (µM)CDK2i-6 IC50 (µM)
HCC1806 Mutant0.120.080.03
BT549 Mutant0.250.150.06

Data sourced from a G1 Therapeutics presentation. These triple-negative breast cancer (TNBC) cell lines are known to harbor p53 mutations.[3]

Key Experimental Protocols

Detailed methodologies for the validation of Cdk2 inhibitors in p53-mutated cancer cells are provided below.

Cell Viability Assay (MTT/CCK-8)

This assay determines the effect of the Cdk2 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate p53-mutated cancer cells (e.g., HCC1806, BT549) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4][5]

  • Compound Treatment: Treat the cells with a serial dilution of the Cdk2 inhibitor (e.g., this compound or a representative compound) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[4][5]

    • For CCK-8 assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.[4]

  • Measurement:

    • For MTT assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent) and measure the absorbance at a wavelength of 570 nm.[5]

    • For CCK-8 assay: Measure the absorbance at a wavelength of 450 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis

This technique is used to assess the impact of the Cdk2 inhibitor on the expression and phosphorylation status of key proteins in the Cdk2 signaling pathway.

Protocol:

  • Cell Lysis: Treat p53-mutated cancer cells with the Cdk2 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb (Ser807/811), total Rb, Cyclin E, Cdk2, p21, p27, and a loading control like GAPDH or β-actin) overnight at 4°C.[6][7][8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of the Cdk2 inhibitor on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat p53-mutated cancer cells with the Cdk2 inhibitor for a defined period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.[11]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.[12][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[14][15]

  • Data Analysis: Analyze the flow cytometry data using appropriate software to generate histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Cdk2 signaling pathway in the context of p53 status and a typical experimental workflow for inhibitor validation.

Caption: Cdk2 signaling in p53-mutant cells.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select p53-mutated cancer cell lines cell_culture Cell Culture and Seeding start->cell_culture inhibitor_treatment Treat with Cdk2 Inhibitor (e.g., this compound) cell_culture->inhibitor_treatment viability_assay Cell Viability Assay (MTT/CCK-8) inhibitor_treatment->viability_assay western_blot Western Blot Analysis inhibitor_treatment->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) inhibitor_treatment->cell_cycle_analysis data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot->data_analysis cell_cycle_analysis->data_analysis end End: Validate Inhibitor Efficacy data_analysis->end

Caption: Experimental workflow for Cdk2 inhibitor validation.

References

Cross-Validation of Cdk2 Inhibitor Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects induced by the pharmacological inhibition of Cyclin-dependent kinase 2 (Cdk2) using inhibitors like Cdk2-IN-23, with the phenotypes observed in genetic models of Cdk2 loss-of-function. By juxtaposing data from these two orthogonal approaches, we aim to provide a clearer understanding of Cdk2's role in cellular processes and the translational potential of targeting this key cell cycle regulator.

Introduction to Cdk2 and Its Inhibition

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly at the G1/S transition and during S phase progression. Its activity is dependent on binding to regulatory cyclin partners, primarily cyclin E and cyclin A. Dysregulation of the Cdk2 pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Pharmacological Inhibition: Small molecule inhibitors, such as this compound, offer a means to acutely block the catalytic activity of Cdk2. This compound is a highly potent and selective Cdk2 inhibitor with a reported IC50 of 0.29 nM in biochemical assays. Other selective inhibitors like INX-315 and BLU-222 are also in preclinical and clinical development, demonstrating effects such as cell cycle arrest and senescence in specific cancer contexts[1][2][3][4].

Genetic Models: Genetic approaches, including gene knockout (KO) and short hairpin RNA (shRNA) or small interfering RNA (siRNA) mediated knockdown (KD), provide a way to study the long-term consequences of Cdk2 absence. Studies in Cdk2 knockout mice have revealed that while Cdk2 is not essential for viability, it is crucial for meiosis[5][6]. In somatic cells, the loss of Cdk2 can often be compensated for by other Cdks, notably Cdk1.

This guide will compare the outcomes of these two approaches on key cellular processes.

Comparative Analysis of Phenotypes

The following sections compare the effects of Cdk2 inhibition by small molecules with the phenotypes of Cdk2 genetic models across different cellular functions.

Cell Cycle Progression

Pharmacological Inhibition: Treatment with selective Cdk2 inhibitors typically leads to a rapid cell cycle arrest, most commonly at the G1/S transition. For instance, the selective Cdk2 inhibitor INX-315 induces a G1 arrest in CCNE1-amplified ovarian cancer cell lines[1][4]. Similarly, another selective inhibitor, PF-07104091, also causes G1 growth arrest in ovarian cancer models with CCNE1 amplification[7][8]. The inhibitor BLU-222 has been shown to induce cell cycle arrest in both G1 and G2 phases[2][3].

Genetic Models: The effect of genetic Cdk2 ablation on the cell cycle can be more varied, likely due to compensatory mechanisms. Cdk2 knockdown in breast cancer cells has been shown to cause an accumulation of cells in the G1 phase[9]. Similarly, CRISPR/Cas9-mediated knockout of Cdk2 in melanoma cells resulted in a G0/G1 phase arrest[10]. However, in mouse embryonic stem cells, Cdk2 knockdown slowed the growth rate by approximately 14% but did not significantly alter the cell cycle structure, suggesting a general lengthening of all phases[11].

Intervention Model System Effect on Cell Cycle Reference
Cdk2 Inhibitor (INX-315) CCNE1-amplified ovarian cancer cellsG1 arrest[1][4]
Cdk2 Inhibitor (PF-07104091) CCNE1-amplified ovarian cancer cellsG1 arrest[7][8]
Cdk2 Inhibitor (BLU-222) Ovarian and breast cancer modelsG1 and G2 arrest[2][3]
Cdk2 Knockdown (siRNA) Breast cancer cells (MCF7, LCC9)G1 accumulation (1.3-1.4 fold increase)[9]
Cdk2 Knockout (CRISPR/Cas9) Melanoma cells (A375)G0/G1 arrest[10]
Cdk2 Knockdown (siRNA) Mouse embryonic stem cellsNo change in cell cycle distribution; ~14% reduction in growth rate[11]
Cell Proliferation and Senescence

Pharmacological Inhibition: Selective Cdk2 inhibitors have demonstrated potent anti-proliferative effects, particularly in cancer cells dependent on Cdk2 activity, such as those with CCNE1 amplification. INX-315, for example, has a cellular IC50 of less than 100 nM in such cell lines[1][4]. Furthermore, treatment with INX-315 can induce a state of therapy-induced senescence[1][4].

Genetic Models: Genetic ablation of Cdk2 also impairs cell proliferation. In mouse embryonic fibroblasts (MEFs), the combined knockout of Cdk2 and its binding partner cyclin A2 leads to a significant impairment in proliferation and the onset of premature senescence[5][6]. This suggests that while Cdk1 can compensate for the loss of Cdk2 to some extent, the combined loss of Cdk2 and other cell cycle regulators can have a more pronounced effect.

Intervention Model System Effect on Proliferation Effect on Senescence Reference
Cdk2 Inhibitor (INX-315) CCNE1-amplified ovarian cancer cellsPotent inhibition (IC50 < 100 nM)Induces senescence[1][4]
Cdk2 & Cyclin A2 Double Knockout Mouse Embryonic Fibroblasts (MEFs)Significantly impaired proliferationInduces premature senescence[5][6]

Signaling Pathways and Molecular Mechanisms

The following diagram illustrates the central role of Cdk2 in the G1/S transition and how its inhibition, either pharmacologically or genetically, impacts downstream signaling.

Cdk2_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry Growth Factors Growth Factors Cyclin D-Cdk4/6 Cyclin D-Cdk4/6 Growth Factors->Cyclin D-Cdk4/6 pRb pRb Cyclin D-Cdk4/6->pRb P E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E transcription Cyclin A Cyclin A E2F->Cyclin A transcription Cyclin E-Cdk2 Cyclin E-Cdk2 Cyclin E->Cyclin E-Cdk2 Cyclin A-Cdk2 Cyclin A-Cdk2 Cyclin A->Cyclin A-Cdk2 Cyclin E-Cdk2->pRb P DNA Replication DNA Replication Cyclin E-Cdk2->DNA Replication Cyclin A-Cdk2->DNA Replication Cdk2 Cdk2 Cdk2->Cyclin E-Cdk2 Cdk2->Cyclin A-Cdk2 This compound This compound This compound->Cdk2 Genetic Knockout/Knockdown Genetic Knockout/Knockdown Genetic Knockout/Knockdown->Cdk2 Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

References

A Comparative Analysis of Cdk2-IN-23 and Other Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Kinase Inhibitors Targeting CDK2 in Cancer.

The landscape of oncology research is continuously evolving, with a significant focus on the development of targeted therapies. Cyclin-dependent kinase 2 (CDK2) has emerged as a compelling target due to its critical role in cell cycle progression and the development of resistance to existing therapies, such as CDK4/6 inhibitors. This guide provides a comparative analysis of the preclinical kinase inhibitor Cdk2-IN-23 against other notable CDK2 inhibitors in development: INX-315, BLU-222, PF-07104091, and QR-6401. This objective overview, supported by available experimental data, aims to inform researchers and drug development professionals on the potency, selectivity, and cellular activity of these molecules.

Executive Summary

This compound is a highly potent and selective inhibitor of CDK2, demonstrating significant promise in preclinical studies.[1] This guide will delve into a direct comparison of its performance metrics alongside other key players in the field. The following sections will present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visual representations of relevant biological pathways and experimental workflows to offer a comprehensive understanding of the current landscape of preclinical CDK2 inhibitors.

Data Presentation: A Head-to-Head Look at Potency and Selectivity

The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity against other kinases. The following tables summarize the available biochemical and cellular potency data for this compound and its comparators.

Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors

InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK1/CDK2)
This compound (Compound 17) 0.29 [2]>1000[2]>1000[2]>1000[2]480[2]>3448
INX-315 <1 (CDK2/E1)[3]50 (CDK1/B1)[3]>1000 (CDK4/D1)[3]>1000 (CDK6/D3)[3]180 (CDK9/T1)[3]~50
BLU-222 0.9 (CDK2/E1)[4]80 (CDK1/B1)[4]>10000 (CDK4/D1)[4]>10000 (CDK6/D3)[4]1600 (CDK9/T1)[4]~89
PF-07104091 1.05[5]152.18[5]---~145
QR-6401 0.37 (CDK2/E1)[6]22 (CDK1/A2)[6]45 (CDK4/D1)[6]34 (CDK6/D3)[6]10 (CDK9/T1)[6]~59

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. Selectivity is represented as the ratio of IC50 for CDK1 to CDK2; a higher ratio indicates greater selectivity for CDK2 over the closely related CDK1.

Table 2: Cellular Antiproliferative Activity of CDK2 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeCCNE1 StatusGI50 (nM)
This compound (Compound 17) OVCAR3Ovarian CancerAmplified11[2]
JAM-TGastric CancerAmplified27[2]
INX-315 OVCAR3Ovarian CancerAmplified<100[3]
MKN1Gastric CancerAmplified<100[3]
BLU-222 OVCAR3Ovarian CancerAmplified1.8[4]
KURAMOCHIOvarian CancerAmplified3.2[4]
PF-07104091 OVCAR3Ovarian CancerAmplifiedSignificantly Inhibited[5]
HCT116Colorectal CancerOverexpressionSignificantly Inhibited[5]
QR-6401 OVCAR3Ovarian CancerAmplifiedPotent Antitumor Efficacy[6]

GI50 values represent the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%. The CCNE1 (Cyclin E1) status is a key biomarker for CDK2 inhibitor sensitivity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials: Purified recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E1, CDK1/cyclin B1), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, substrate peptide (e.g., Histone H1), test compounds (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure:

    • A solution of the kinase and substrate peptide in kinase buffer is added to the wells of a microplate.

    • The test compound at various concentrations is then added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (Growth Inhibition) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines of interest, complete cell culture medium, test compounds (serially diluted in DMSO), and a cell viability reagent (e.g., CellTiter-Glo®, Promega; or Sulforhodamine B).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound or vehicle control (DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

    • The signal (luminescence or absorbance) is measured using a plate reader.

  • Data Analysis: The signal, which is proportional to the number of viable cells, is plotted against the logarithm of the inhibitor concentration. The GI50 value is calculated using a non-linear regression analysis.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_inhibitors Point of Intervention GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CDK46 CDK4/6- Cyclin D Akt->CDK46 Rb Rb CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F sequesters CyclinE Cyclin E E2F->CyclinE transcription CDK2 CDK2- Cyclin E CyclinE->CDK2 CDK2->Rb phosphorylates & inactivates DNA_Synth DNA Synthesis (S Phase Entry) CDK2->DNA_Synth p21 p21/p27 p21->CDK46 inhibits p21->CDK2 inhibits Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 Other_Inhibitors Other CDK2 Inhibitors Other_Inhibitors->CDK2

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Purified Kinase (e.g., CDK2/CycE) Reaction Kinase Reaction Kinase->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction ATP ATP + Substrate ATP->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection IC50 IC50 Determination Detection->IC50 Cells Cancer Cell Line Treatment Cell Treatment (72h incubation) Cells->Treatment Inhibitor2 Test Inhibitor (e.g., this compound) Inhibitor2->Treatment Viability Viability Assay (e.g., CellTiter-Glo) Treatment->Viability GI50 GI50 Determination Viability->GI50

Caption: General experimental workflow for determining inhibitor potency and efficacy.

Conclusion

The preclinical data available to date positions this compound as a highly potent and selective CDK2 inhibitor with promising antitumor activity, particularly in cancers with CCNE1 amplification.[2] Its sub-nanomolar potency against CDK2 and significant selectivity over other CDKs, especially CDK1, suggest a potentially favorable therapeutic window.[2] When compared to other notable CDK2 inhibitors in development, this compound demonstrates competitive, and in some cases superior, biochemical potency.

The other inhibitors, INX-315, BLU-222, PF-07104091, and QR-6401, also exhibit strong preclinical profiles with varying degrees of potency and selectivity.[3][4][5][6] Continued research and head-to-head comparative studies will be crucial to fully elucidate the distinct advantages of each compound. The detailed experimental protocols provided in this guide aim to facilitate such comparative analyses and aid researchers in their evaluation of these promising therapeutic candidates. As these molecules progress through further preclinical and into clinical development, the oncology community awaits the translation of these potent biochemical activities into meaningful clinical outcomes for patients.

References

Safety Operating Guide

Proper Disposal of Cdk2-IN-23: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Cdk2-IN-23 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on general best practices for handling chemical compounds of this nature.

Handling and Storage Precautions

Before disposal, it is crucial to handle and store this compound correctly to minimize risks. Always consult the Safety Data Sheet (SDS) for the most detailed information. General handling precautions include wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety goggles.[1][2] Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[1][2]

Storage Conditions for this compound

Proper storage is critical to maintain the integrity of the compound and ensure safety. The following table summarizes the recommended storage conditions for this compound in different forms.

FormStorage TemperatureDuration
Powder-20°C3 years
In solvent-80°C6 months
In solvent-20°C1 month

Data sourced from MedchemExpress Product Data Sheet.[3]

Step-by-Step Disposal Procedure

The disposal of this compound, as with many laboratory chemicals, must be conducted in accordance with local, state, and federal regulations.[1] The following procedure outlines the general steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before beginning the disposal process, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1]

2. Waste Classification:

  • This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[4]

3. Containerization:

  • Place this compound waste, including any contaminated materials such as pipette tips, tubes, and absorbent paper, into a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure lid to prevent spills.

4. Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

6. Waste Pickup and Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition A Wear Appropriate PPE (Gloves, Lab Coat, Goggles) B Classify as Hazardous Chemical Waste A->B Start Disposal C Place in Labeled Hazardous Waste Container B->C D Securely Seal Container C->D E Store in Designated Waste Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Handling of Cdk2-IN-23: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Cdk2-IN-23, a potent and selective kinase inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Safety and Personal Protective Equipment (PPE)

Given the high potency of this compound (IC50 = 0.29 nM), it is imperative to handle this compound with appropriate caution to minimize exposure.[1] While a specific, detailed Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, general safety precautions for potent small molecule kinase inhibitors should be strictly followed. These compounds are often classified with potential hazards such as acute toxicity if swallowed and may cause genetic defects.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (double gloving recommended).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes or airborne particles.
Body Protection A lab coat or a chemically resistant gown.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling the solid compound or preparing stock solutions.To prevent inhalation of the powdered compound.

Operational Plan: Handling and Storage

Receiving and Storage:

Upon receipt, visually inspect the container for any damage. This compound is typically supplied as a solid. For long-term storage, the solid compound should be stored at -20°C for up to 3 years.

Stock Solution Preparation:

Stock solutions should be prepared in a fume hood. This compound is soluble in DMSO.[1]

Storage TemperatureShelf Life of Stock Solution
-80°C6 months
-20°C1 month

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for utilizing this compound in a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start stock_prep Prepare this compound Stock Solution (in fume hood) start->stock_prep cell_culture Culture and Seed Cells start->cell_culture dilution Prepare Working Dilutions stock_prep->dilution treatment Treat Cells with this compound cell_culture->treatment dilution->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cell-Based Assay (e.g., Proliferation, Cell Cycle Analysis) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end G cluster_G1_S G1/S Transition & S Phase Progression CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinA CDK2/Cyclin A CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA pRb pRb E2F E2F pRb->E2F releases DNA_rep DNA Replication E2F->DNA_rep activates CDK2_CyclinE->pRb phosphorylates CDK2_CyclinA->DNA_rep promotes Cdk2_IN_23 This compound Cdk2_IN_23->CDK2 inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.